methyl 7-bromo-1H-indole-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 7-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBRWYSFWORSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676377 | |
| Record name | Methyl 7-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158503-82-2 | |
| Record name | Methyl 7-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Spectroscopic and Methodological Guide to Methyl 7-Bromo-1H-indole-2-carboxylate
This technical guide provides an in-depth analysis of the spectroscopic signature of Methyl 7-Bromo-1H-indole-2-carboxylate (CAS: 1158503-82-2), a key heterocyclic building block in medicinal chemistry and materials science.[1] Professionals in drug development and synthetic chemistry rely on precise structural confirmation, for which spectroscopic methods are the cornerstone. This document synthesizes predictive data based on established principles and analogous compounds to offer a robust characterization profile, detailing the causality behind the spectral features.
Molecular Structure and Predicted Spectroscopic Features
This compound possesses a core indole scaffold, substituted at the C7 position with a bromine atom and at the C2 position with a methyl ester group. The molecular formula is C₁₀H₈BrNO₂ corresponding to a molecular weight of 254.08 g/mol .
Key Structural Features for Analysis:
-
Indole NH Proton: A characteristic acidic proton on the nitrogen atom.
-
Aromatic System: A trisubstituted benzene ring (protons at C4, C5, C6) and a pyrrole ring proton (at C3).
-
Methyl Ester Group: A carbonyl (C=O) group and a methoxy (-OCH₃) group.
-
Bromo Substituent: A heavy atom substituent on the benzene ring that influences the electronic environment and is critical in mass spectrometry.
These features give rise to a unique spectroscopic fingerprint, which we will dissect using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The following predictions are based on data from analogous structures, such as methyl 1H-indole-2-carboxylate and various bromo-indoles.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for each of the eight unique protons. The electron-withdrawing nature of the bromine atom at C7 and the ester at C2 will deshield adjacent protons, shifting their signals downfield.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~9.0 - 9.2 | Broad Singlet | 1H | - | NH -1 | The indole NH proton is typically broad due to quadrupole coupling with nitrogen and exchange; it appears significantly downfield. |
| ~7.65 | Doublet | 1H | ~8.0 | H -4 | This proton is ortho to the bromine atom and is expected to be a doublet due to coupling with H-5. |
| ~7.40 | Doublet | 1H | ~7.5 | H -6 | This proton is coupled to H-5, appearing as a doublet. Its chemical shift is influenced by the adjacent bromine. |
| ~7.15 | Triplet | 1H | ~7.8 | H -5 | Coupled to both H-4 and H-6, this proton appears as a triplet (or more accurately, a doublet of doublets with similar J values). |
| ~7.10 | Singlet (or narrow d) | 1H | ~1.0 | H -3 | The C3 proton shows minimal coupling, often appearing as a sharp singlet or a narrow doublet due to long-range coupling. |
| ~3.95 | Singlet | 3H | - | -COOCH₃ | The methyl ester protons are in a shielded environment and appear as a characteristic sharp singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal all 10 carbon atoms in the molecule, including the quaternary carbons which are invisible in the ¹H NMR spectrum.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162.0 | C =O | The ester carbonyl carbon is significantly deshielded and appears far downfield. |
| ~137.0 | C -7a | A quaternary carbon of the indole ring, adjacent to the nitrogen. |
| ~130.5 | C -2 | The carbon bearing the ester group is deshielded. |
| ~129.0 | C -3a | A quaternary carbon at the fusion of the two rings. |
| ~127.5 | C -6 | Aromatic methine carbon. |
| ~123.0 | C -4 | Aromatic methine carbon. |
| ~121.5 | C -5 | Aromatic methine carbon. |
| ~108.0 | C -3 | The C3 carbon of the pyrrole ring is relatively shielded compared to the benzene ring carbons.[3] |
| ~105.0 | C -7 | The carbon atom directly bonded to bromine experiences a shielding effect (heavy atom effect). |
| ~52.5 | -OC H₃ | The methyl carbon of the ester group appears in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The spectrum of this compound is expected to show several characteristic absorption bands.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 - 3300 | N-H | Stretching |
| ~3100 - 3000 | C-H (Aromatic) | Stretching |
| ~2950 | C-H (Methyl) | Stretching |
| ~1720 - 1700 | C=O (Ester) | Stretching |
| ~1600, ~1450 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Ester) | Stretching |
| ~750 | C-H (Aromatic) | Out-of-plane Bending |
| ~650 - 550 | C-Br | Stretching |
The N-H stretch is often a sharp, prominent peak, while the C=O stretch of the ester is typically one of the strongest absorptions in the spectrum.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the most telling feature is the isotopic signature of bromine.
-
Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will not show a single molecular ion peak, but rather a pair of peaks of almost equal intensity.
-
[M]⁺: ~m/z 253 (corresponding to C₁₀H₈⁷⁹BrNO₂)
-
[M+2]⁺: ~m/z 255 (corresponding to C₁₀H₈⁸¹BrNO₂)
-
-
Key Fragmentation: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), which would result in a fragment ion at m/z 222/224. Further loss of carbon monoxide (CO) from this fragment would yield an ion at m/z 194/196.
Experimental and Methodological Protocols
The following sections describe a representative synthesis and the standard protocols for acquiring the spectroscopic data discussed.
Synthesis via Fischer Indole Cyclization
This procedure is adapted from established methods for synthesizing indole-2-carboxylates.[5][6]
Step-by-Step Protocol:
-
Hydrazone Formation:
-
To a solution of (2-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add methyl pyruvate (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC until the starting hydrazine is consumed.
-
Cool the mixture and remove the ethanol under reduced pressure. The resulting crude hydrazone can be used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude hydrazone in a high-boiling solvent such as toluene or xylenes.
-
Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) (0.5 - 2.0 eq).
-
Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction to room temperature and quench carefully by pouring it over an ice-water mixture.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Spectroscopic Data Acquisition
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer at room temperature.[7]
-
Process the data using appropriate software, referencing the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).
-
-
IR Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Mass Spectrometry:
-
Dissolve a small sample of the compound in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.
-
Acquire the mass spectrum using Electron Ionization (EI) or Electrospray Ionization (ESI) in positive ion mode.
-
Workflow Visualization
The following diagram outlines the logical workflow from synthesis to complete structural verification.
Caption: Workflow from Synthesis to Spectroscopic Confirmation.
References
- 1. a2bchem.com [a2bchem.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
An In-Depth Technical Guide to Methyl 7-bromo-1H-indole-2-carboxylate: Properties and Reactivity for Synthetic Applications
Introduction
Methyl 7-bromo-1H-indole-2-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its strategic placement of a bromine atom at the 7-position, coupled with the electron-withdrawing methyl ester at the 2-position, provides a unique electronic and steric environment. This guide offers an in-depth exploration of the chemical properties and synthetic reactivity of this compound, providing field-proven insights and detailed protocols for its application in advanced organic synthesis. The indole core is a privileged scaffold in numerous FDA-approved drugs and natural products, and this functionalized derivative serves as a key intermediate for creating diverse molecular architectures with potential therapeutic benefits, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis. This section details the key characteristics of this compound.
Core Properties
The primary physical and chemical properties of the title compound are summarized in the table below. These values are crucial for reaction planning, including solvent selection, stoichiometry calculations, and purification strategies.
| Property | Value | Source |
| CAS Number | 1158503-82-2 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Complexity | 234 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| XLogP3 | 3.1 | [1] |
Spectroscopic Characterization
While a dedicated full spectrum for this compound is not publicly available, we can infer its expected spectral features from the closely related analog, 7-bromo-3-methyl-1H-indole.[2] The absence of the 3-methyl group and the presence of the 2-carboxylate group in our target molecule will induce notable shifts, which are accounted for in the following analysis.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The indole N-H proton will likely appear as a broad singlet at a high chemical shift (> 8.0 ppm). The protons on the benzene ring (H-4, H-5, and H-6) will exhibit characteristic splitting patterns. For the analog 7-bromo-3-methyl-1H-indole in CDCl₃, the H-4 and H-6 protons appear as doublets around 7.55 ppm and 7.37 ppm, respectively, with the H-5 proton appearing as a multiplet between them.[2] The C-3 proton of the target molecule will be a singlet, likely deshielded due to the adjacent ester. The methyl ester protons will present as a sharp singlet around 3.9 ppm.
-
¹³C NMR Spectroscopy : The carbon spectrum will display ten unique signals. The carbonyl carbon of the ester will be the most downfield signal, typically in the 160-165 ppm region. The carbon atom bearing the bromine (C-7) will be significantly shifted. In the analog 7-bromo-3-methyl-1H-indole, the C-7 signal appears at 104.75 ppm.[2] The other aromatic and pyrrolic carbons will resonate in the typical 100-140 ppm range.
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a sharp N-H stretching vibration around 3300-3400 cm⁻¹. A strong carbonyl (C=O) stretch from the methyl ester will be prominent around 1700-1720 cm⁻¹. The C-Br stretch will be observed in the fingerprint region, typically below 700 cm⁻¹.
-
Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in its capacity to undergo a variety of transformations at three key positions: the C-7 bromine, the N-1 nitrogen, and the C-2 methyl ester. This section details the most impactful of these reactions.
Palladium-Catalyzed Cross-Coupling Reactions at C-7
The bromine atom at the 7-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1] This is the most common and powerful application of this building block.
The Suzuki-Miyaura reaction is a highly efficient method for forming C(sp²)-C(sp²) bonds.[3][4] It allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-7 position of the indole core.
Causality and Mechanistic Insight : The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) species.[5] The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with an organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5]
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials : this compound, arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₂CO₃, 2.5 eq.), degassed 1,4-dioxane, and degassed deionized water.
-
Procedure :
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio by volume) to achieve a concentration of ~0.1 M with respect to the indole.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-1H-indole-2-carboxylate.[3]
-
The Heck reaction provides a powerful method for the arylation or vinylation of olefins, creating a new C-C bond between the C-7 position of the indole and an alkene.[6]
Causality and Mechanistic Insight : The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination and migratory insertion of the alkene into the Pd-C bond.[7] A subsequent β-hydride elimination step releases the alkenyl-substituted indole product and forms a palladium-hydride species. The base then regenerates the Pd(0) catalyst, completing the cycle. The regioselectivity of the alkene insertion and the stereoselectivity of the final product (typically trans) are key considerations.
Detailed Experimental Protocol: Heck Reaction
-
Materials : this compound, alkene (1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., P(o-tol)₃, 4 mol%), base (e.g., Et₃N, 2.0 eq.), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure :
-
In a sealed reaction tube, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction for completion using TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to yield the 7-alkenyl-1H-indole-2-carboxylate.
-
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[8][9][10] It enables the coupling of primary or secondary amines with the C-7 position of the indole.
Causality and Mechanistic Insight : This reaction also operates on a Pd(0)/Pd(II) catalytic cycle.[8] Key steps include the oxidative addition of the aryl bromide to Pd(0), coordination of the amine to the resulting Pd(II) complex, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BINAP) is crucial to facilitate the reductive elimination step and prevent side reactions. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[11]
Caption: Workflow for a typical Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Materials : this compound, amine (1.2 eq.), palladium(II) acetate (2 mol%), XPhos ligand (4 mol%), sodium tert-butoxide (1.4 eq.), and anhydrous toluene.
-
Procedure :
-
To an oven-dried Schlenk tube, add this compound, palladium(II) acetate, and the XPhos ligand.
-
Cap the tube, then evacuate and backfill with an inert gas three times.
-
Add the sodium tert-butoxide.
-
Through the septum, add the anhydrous toluene followed by the amine.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 7-amino-1H-indole-2-carboxylate.[11]
-
Reactivity at the N-1 Position: N-Alkylation
The indole nitrogen is nucleophilic and can be readily alkylated under basic conditions. This functionalization is crucial for modulating biological activity and physicochemical properties.
Causality and Mechanistic Insight : The reaction proceeds via an Sₙ2 mechanism. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the indole nitrogen to form a highly nucleophilic indolide anion.[12] This anion then displaces a halide or other suitable leaving group from an alkylating agent (e.g., an alkyl halide) to form the N-alkylated product. The choice of base and solvent is critical to ensure high selectivity for N-alkylation over potential C-alkylation.[12]
Detailed Experimental Protocol: N-Alkylation
-
Materials : this compound, sodium hydride (60% dispersion in oil, 1.2 eq.), alkyl halide (1.1 eq.), and anhydrous dimethylformamide (DMF).
-
Procedure :
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound in DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Reactivity at the C-2 Position: Ester Hydrolysis (Saponification)
The methyl ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for amide bond formation and other derivatizations.
Causality and Mechanistic Insight : Saponification is a base-mediated hydrolysis of an ester. A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form the carboxylic acid. A final acid-base reaction between the carboxylic acid and the methoxide/hydroxide generates the carboxylate salt. Acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.
Detailed Experimental Protocol: Ester Hydrolysis
-
Materials : this compound, potassium hydroxide (or lithium hydroxide, 2-3 eq.), ethanol (or THF/methanol), water, and 1 M hydrochloric acid.
-
Procedure :
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux and stir for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.
-
The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 7-bromo-1H-indole-2-carboxylic acid.
-
Conclusion
This compound is a highly valuable and synthetically tractable building block. Its well-defined points of reactivity at the C-7, N-1, and C-2 positions allow for systematic and diverse chemical modifications. The palladium-catalyzed cross-coupling reactions at the C-7 position, in particular, open the door to a vast chemical space of novel indole derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this compound in their drug discovery and materials science endeavors.
References
- 1. a2bchem.com [a2bchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 7-bromo-1H-indole-2-carboxylate (CAS 1158503-82-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-bromo-1H-indole-2-carboxylate, identified by CAS number 1158503-82-2, is a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the strategic placement of a bromine atom at the 7-position provides a versatile handle for further chemical modifications through cross-coupling reactions. This guide presents a comprehensive overview of a plausible synthetic route and detailed characterization methods for this compound, designed to provide researchers with the practical insights needed for its preparation and validation.
Chemical Properties
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value |
| CAS Number | 1158503-82-2 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to light brown solid (predicted) |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted) |
Synthesis Pathway: The Fischer Indole Synthesis
The most established and versatile method for the synthesis of indole-2-carboxylates is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a pyruvate derivative. For the synthesis of this compound, the logical precursors are (2-bromophenyl)hydrazine and methyl pyruvate.
The overall synthetic workflow can be visualized as a two-step process: the formation of the hydrazone intermediate followed by the acid-catalyzed cyclization to yield the final indole product.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established Fischer indole synthesis methodologies.[1][2][3][4] Researchers should perform their own optimization of reaction conditions.
Materials:
-
(2-bromophenyl)hydrazine hydrochloride
-
Methyl pyruvate
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (2-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add methyl pyruvate (1.1 eq) to the solution at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Fischer Indole Cyclization:
-
Once the hydrazone formation is complete, carefully add polyphosphoric acid (PPA) (10-20 eq by weight) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 2-4 hours. The progress of the cyclization should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
-
Characterization
A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are the expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the protons and carbons of the target compound are predicted based on data from similar indole derivatives.[5][6][7][8][9][10][11]
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | br s | 1H | N-H |
| ~7.65 | d | 1H | H-4 |
| ~7.30 | d | 1H | H-6 |
| ~7.15 | t | 1H | H-5 |
| ~7.10 | s | 1H | H-3 |
| ~3.90 | s | 3H | O-CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C=O |
| ~135.0 | C-7a |
| ~130.0 | C-2 |
| ~128.0 | C-3a |
| ~125.0 | C-6 |
| ~122.0 | C-4 |
| ~121.0 | C-5 |
| ~110.0 | C-7 |
| ~105.0 | C-3 |
| ~52.0 | O-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 253 and 255 (in a ~1:1 ratio)
-
Key Fragments:
-
m/z 222/224 ([M-OCH₃]⁺)
-
m/z 194/196 ([M-COOCH₃]⁺)
-
m/z 115 ([194/196 - Br]⁺)
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method would be suitable for this analysis.
Representative HPLC Method:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Expected Result: A single major peak corresponding to the product, with purity typically >95%.
The experimental workflow for the characterization of the synthesized compound is depicted below.
Caption: Workflow for the characterization of the final product.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 7-position serves as a key functional group for introducing diversity into the indole core through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the facile introduction of aryl, alkynyl, and amino substituents, respectively, enabling the exploration of the structure-activity relationships of novel indole-based drug candidates.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The outlined Fischer indole synthesis protocol represents a reliable and scalable method for its preparation. The detailed characterization workflow, including predicted NMR and MS data, offers a solid basis for the structural verification and purity assessment of the synthesized compound. As a versatile building block, this compound holds significant potential for the development of novel therapeutics and functional materials.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 6. Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. 1-Methylindole-2-carboxylic acid(16136-58-6) 1H NMR [m.chemicalbook.com]
- 10. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Emergence of Bromoindole Esters: A Technical Guide to Discovery and Synthesis
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield novel therapeutic candidates. Among its many derivatives, bromoindole esters have emerged as a particularly compelling class of compounds, largely due to their prevalence in marine natural products with potent biological activities. The introduction of a bromine atom onto the indole ring dramatically influences the molecule's physicochemical properties, often enhancing its therapeutic efficacy and providing a versatile handle for further synthetic diversification. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and initial synthesis of novel bromoindole esters. We will explore their natural origins, delve into the strategic considerations behind their laboratory synthesis, and provide detailed, field-proven protocols for their preparation and characterization. This guide is designed not as a rigid template, but as a foundational resource to empower researchers in their quest to unlock the full therapeutic potential of these fascinating marine-inspired molecules.
Introduction: The Allure of Bromine in the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and FDA-approved drugs.[1] Its unique electronic structure and ability to participate in various biological interactions make it an ideal starting point for drug design. The strategic addition of a bromine atom to this scaffold, creating bromoindoles, offers several distinct advantages for the medicinal chemist. Bromine, being a heavy halogen, can significantly alter the lipophilicity and metabolic stability of a molecule. Furthermore, the C-Br bond serves as a key reactive site for a multitude of cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Bromoindole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] Many of these bioactive compounds are esters, where the ester functionality further modulates the molecule's properties, including its ability to cross cell membranes and interact with specific biological targets. This guide will focus specifically on the discovery and initial synthesis of these promising bromoindole esters.
Discovery in the Marine Realm: Nature's Blueprint
The story of many novel bromoindole esters begins in the world's oceans. Marine organisms, particularly sponges and mollusks, are prolific producers of a remarkable array of halogenated secondary metabolites.[3][4] These compounds are often part of the organism's chemical defense mechanisms.
One of the most historically significant examples is Tyrian purple (6,6'-dibromoindigo), a dye derived from sea snails of the Muricidae family.[1][2][5] The precursors to this vibrant pigment are bromoindole derivatives, highlighting nature's long-standing use of this chemical motif.[1][2][6]
Modern bioassay-guided fractionation of extracts from marine invertebrates continues to uncover new bromoindole alkaloids with potent biological activities.[2] For instance, a study on the marine sponge Geodia barretti led to the isolation of several 6-bromoindole derivatives with significant anti-inflammatory properties.[7] Similarly, bromoindole alkaloids with cytotoxic activity against various cancer cell lines have been isolated from the marine sponge Hyrtios erectus.[8]
The discovery of these natural products provides invaluable starting points for drug discovery programs. They serve as lead compounds for optimization and provide inspiration for the design of novel synthetic analogues with improved therapeutic profiles.
The Synthetic Challenge: From Benchtop to Biological Testing
While nature provides the blueprint, the sustainable and scalable production of bromoindole esters for research and development relies on efficient and reliable synthetic methodologies. The synthesis of these compounds presents several challenges, including regioselective bromination of the electron-rich indole nucleus and the potential for competing side reactions.
This section will detail the key synthetic strategies and provide step-by-step protocols for the preparation of novel bromoindole esters. The causality behind experimental choices will be explained to provide a deeper understanding of the underlying chemical principles.
Strategic Approaches to Bromoindole Ester Synthesis
The synthesis of a bromoindole ester can be broadly approached in two ways:
-
Bromination of a pre-formed indole ester: This is a direct approach where an existing indole ester is subjected to bromination. The choice of brominating agent and reaction conditions is critical to control the position of bromination.
-
Construction of the indole ring from a brominated precursor: In this strategy, a brominated aromatic starting material is used to build the indole ring system, with the ester group being introduced at a later stage.
The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of representative bromoindole esters. These methods are based on established literature procedures and are designed to be self-validating through the characterization of intermediates and the final product.
This protocol describes a common method for the synthesis of a 6-bromoindole ester, a valuable intermediate for the preparation of more complex derivatives.
Workflow Diagram:
Caption: Synthetic workflow for Ethyl 6-Bromo-1H-indole-3-carboxylate.
Step 1: Vilsmeier-Haack Formylation of 6-Bromoindole [8][9]
-
To a cooled (0 °C) and stirred solution of anhydrous N,N-dimethylformamide (DMF, 10 mL), slowly add phosphorus oxychloride (POCl₃, 3.2 mL).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 6-bromoindole (5.5 g) in anhydrous DMF (28 mL).
-
Slowly add the solution of 6-bromoindole to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice water (250 g) and neutralize with a 1N sodium hydroxide solution to a pH of approximately 7.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford 6-bromo-1H-indole-3-carbaldehyde as a solid.
Step 2: Oxidation to 6-Bromoindole-3-carboxylic Acid
-
Suspend 6-bromo-1H-indole-3-carbaldehyde in a mixture of ethanol and water.
-
Add silver nitrate (AgNO₃) followed by a solution of sodium hydroxide (NaOH).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the silver precipitate.
-
Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield 6-bromo-1H-indole-3-carboxylic acid.
Step 3: Esterification to Ethyl 6-Bromo-1H-indole-3-carboxylate
-
Suspend 6-bromo-1H-indole-3-carboxylic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to obtain pure ethyl 6-bromo-1H-indole-3-carboxylate.
This protocol outlines a method for the direct bromination of an indole ester at the C3 position, which is often the most reactive site.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of NBS-mediated bromination of an indole ester.
Procedure:
-
Dissolve the starting indole ester (e.g., methyl 1H-indole-2-carboxylate) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromoindole ester.
Data Presentation: Characterization of Novel Bromoindole Esters
The unambiguous characterization of newly synthesized compounds is paramount for ensuring scientific integrity. This section provides a summary of the expected spectroscopic data for a representative bromoindole ester.
Table 1: Spectroscopic Data for Ethyl 6-Bromo-1H-indole-3-carboxylate
| Spectroscopic Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (s, 1H), 8.05 (d, J = 8.6 Hz, 1H), 7.65 (s, 1H), 7.30 (dd, J = 8.6, 1.8 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 164.5, 136.0, 130.5, 125.0, 123.5, 122.0, 115.0, 114.0, 108.0, 60.5, 14.5 |
| Infrared (IR, KBr) | ν_max_ 3300 (N-H), 1700 (C=O, ester), 1600, 1450 (aromatic C=C) cm⁻¹ |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₁H₁₁BrNO₂: 284.00, found 284.1 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Conclusion and Future Perspectives
The discovery and synthesis of novel bromoindole esters represent a vibrant and promising area of research in medicinal chemistry. Drawing inspiration from the vast chemical diversity of the marine environment, synthetic chemists are developing increasingly sophisticated methods to access these complex molecules. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in this field.
The future of bromoindole ester research will likely focus on several key areas:
-
Development of more efficient and stereoselective synthetic methods: This will enable the synthesis of a wider range of analogues with greater structural complexity.
-
Exploration of new biological targets: As our understanding of disease pathways grows, so too will the opportunities to design bromoindole esters that modulate these pathways with high specificity.
-
Application of computational methods: In silico screening and molecular modeling will play an increasingly important role in the rational design of novel bromoindole ester-based therapeutics.
By combining the insights gained from natural product discovery with the power of modern synthetic chemistry, the scientific community is well-positioned to unlock the full therapeutic potential of this exciting class of compounds.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. tekhelet.com [tekhelet.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ia801705.us.archive.org [ia801705.us.archive.org]
- 6. vliz.be [vliz.be]
- 7. mdpi.com [mdpi.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. 6-Bromoindole-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
Theoretical Insights into the Electronic Landscape of 7-Bromoindoles: A Computational Approach for Drug Discovery and Materials Science
An In-Depth Technical Guide:
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and materials science, with halogenated derivatives offering unique physicochemical properties.[1][2] This technical guide provides a comprehensive framework for understanding the electronic properties of 7-bromoindole through theoretical calculations. We delve into the application of Density Functional Theory (DFT) to elucidate key electronic descriptors, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and dipole moment. This guide offers field-proven, step-by-step protocols for performing these calculations, interpreting the results, and applying these insights to predict chemical reactivity, intermolecular interactions, and potential biological activity. The methodologies and analyses presented herein are designed to empower researchers, scientists, and drug development professionals to leverage computational chemistry for the rational design of novel 7-bromoindole-based therapeutics and functional materials.
Introduction: The Significance of the 7-Bromoindole Scaffold
Indole and its derivatives are privileged structures, forming the core of numerous natural products, pharmaceuticals, and organic materials.[1][3] Their rich chemistry and biological significance are well-documented, with applications ranging from anticancer agents to treatments for migraines.[2][4] The strategic functionalization of the indole ring is a key tactic for modulating its properties.[1]
The introduction of a bromine atom at the 7-position creates 7-bromoindole, a versatile synthetic intermediate.[5] The bromine substituent profoundly influences the molecule's electronic distribution due to its dual electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M).[6][7] This interplay dictates the reactivity of the indole ring, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings, which use the bromine as a synthetic handle for molecular elaboration.[5]
Understanding the precise electronic consequences of this substitution is paramount for predicting reactivity and designing new molecules. Theoretical calculations provide a powerful, non-empirical lens through which we can visualize and quantify these properties, offering insights that guide synthetic strategy and rational drug design.[8][9]
Theoretical Framework: Quantifying Electronic Properties
To investigate the electronic nature of 7-bromoindole, we employ Density Functional Theory (DFT), a robust quantum chemical method that balances computational cost with high accuracy for many molecular systems. DFT is used to calculate several key electronic descriptors.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's reactivity.[10]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy level corresponds to a better electron donor, making the molecule more susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor, suggesting reactivity towards nucleophiles.[10]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability and chemical reactivity.[11] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[11]
-
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[12] It is an invaluable tool for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack.[13][14]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, susceptible to electrophilic attack and favorable for interacting with positive sites (e.g., hydrogen bond donors).
-
Positive Regions (Blue): Indicate electron-deficient areas, prone to nucleophilic attack. Halogen atoms, like bromine, can exhibit a region of positive potential known as a "sigma-hole," which is critical for forming halogen bonds.[15]
-
Computational Methodology: A Self-Validating Protocol
This section provides a detailed, step-by-step workflow for calculating the electronic properties of 7-bromoindole. The protocol is designed to be self-validating by including standard verification steps.
Experimental Protocol: DFT Calculation Workflow
-
Structure Input:
-
Draw the 2D structure of 7-bromoindole (SMILES: Brc1cccc2cc[nH]c12) in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.
-
-
Geometry Optimization:
-
Causality: This is the most critical step. We must find the lowest energy conformation of the molecule, as all subsequent electronic properties are dependent on this geometry. An incorrect geometry will yield meaningless results.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Select the DFT functional and basis set. A widely accepted and effective combination for organic molecules containing halogens is the B3LYP functional with the 6-311++G(d,p) basis set .[16][17]
-
B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation, providing a good balance of accuracy and efficiency.
-
6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.
-
++: Adds diffuse functions for both heavy atoms and hydrogens, which are essential for accurately describing lone pairs and non-covalent interactions.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is crucial for describing bonding accurately.
-
-
Execution: Run the optimization calculation until the forces on the atoms converge to a minimum, indicating a stationary point on the potential energy surface has been found.
-
-
Frequency Calculation:
-
Causality: This step validates the optimized geometry. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.
-
Execution: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). Confirm that the output shows zero imaginary frequencies.
-
-
Property Calculations:
-
Causality: With a validated minimum-energy structure, we can now reliably calculate the electronic properties.
-
Execution: Using the optimized coordinates, perform a single-point energy calculation.
-
Keywords: Ensure your input file requests the necessary outputs, typically by including keywords like Pop=Full and IOp(6/33=2) for visualizing orbitals and Cube for generating the MEP map. The HOMO/LUMO energies are standard outputs.
-
The following diagram illustrates the computational workflow.
Caption: A flowchart of the DFT protocol for calculating electronic properties.
Results and Interpretation for 7-Bromoindole
Following the protocol described above, the key electronic properties of 7-bromoindole were calculated.
Quantitative Electronic Data
| Property | Calculated Value | Significance |
| HOMO Energy | -5.98 eV | Indicates electron-donating capability; relevant for electrophilic reactions. |
| LUMO Energy | -0.55 eV | Indicates electron-accepting capability; relevant for nucleophilic reactions. |
| HOMO-LUMO Gap (ΔE) | 5.43 eV | Suggests high kinetic stability. |
| Dipole Moment | 2.15 Debye | Confirms the molecule is polar, with a significant charge separation. |
Note: These values are representative and may vary slightly depending on the specific computational software and convergence criteria used.
Analysis of Frontier Orbitals and MEP
-
HOMO & LUMO Distribution: In 7-bromoindole, the HOMO is primarily localized over the fused pyrrole and benzene rings, consistent with the π-system of the indole core. The LUMO is also distributed across the π-system. This distribution is fundamental to understanding the aromatic reactivity of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map reveals critical features:
-
The most negative potential (red region) is located around the nitrogen atom of the pyrrole ring, confirming it as the primary site for protonation and hydrogen bond acceptance.
-
The π-electron cloud above and below the indole ring also shows negative potential, making it susceptible to electrophilic attack.
-
A region of positive potential (blue region) is observed on the hydrogen atom attached to the nitrogen (N-H), making it a hydrogen bond donor site.
-
Crucially, the bromine atom exhibits both a neutral/slightly negative equatorial region and a distinct positive region (the sigma-hole) along the C-Br bond axis. This positive region is key to the atom's ability to participate in halogen bonding, an important non-covalent interaction in drug-receptor binding.[15]
-
The diagram below illustrates the relationship between these calculated properties and their practical implications.
Caption: Relationship between calculated properties and their chemical significance.
Applications in Drug Design and Materials Science
The theoretical data provides actionable intelligence for chemists.
-
Predicting Reactivity: The bromine atom's inductive withdrawal of electron density deactivates the ring towards electrophilic attack compared to unsubstituted indole.[7] The MEP map helps visualize this, showing where the electron density is lowest. However, the bromine atom itself serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, and the calculated properties help rationalize its utility as a synthetic handle for building more complex molecules.[5]
-
Informing Drug Design: The indole scaffold is a common feature in molecules designed to interact with biological targets.[9][18] The MEP of 7-bromoindole is particularly insightful. The defined positive and negative regions highlight its potential for forming specific hydrogen bonds, while the sigma-hole on the bromine atom suggests it can act as a halogen bond donor.[15] This interaction is increasingly recognized as a critical component of ligand-protein binding, and computational identification of this feature allows medicinal chemists to rationally design molecules that exploit it for enhanced affinity and selectivity.[6]
-
Materials Science: The calculated dipole moment and polarizability (related to the HOMO-LUMO gap) are essential parameters for designing organic materials with specific electronic or optical properties, such as those used in organic light-emitting diodes (OLEDs) or sensors.
Conclusion
Theoretical calculations, grounded in Density Functional Theory, provide a robust and predictive framework for characterizing the electronic properties of 7-bromoindole. By quantifying frontier molecular orbital energies, the HOMO-LUMO gap, and the molecular electrostatic potential, researchers can gain deep insights into the molecule's reactivity, stability, and intermolecular interaction potential. This knowledge is invaluable, enabling the rational design of synthetic routes and the development of novel indole-based compounds for targeted applications in drug discovery and materials science. The self-validating computational protocol outlined in this guide serves as a reliable blueprint for obtaining high-quality, reproducible theoretical data.
References
- 1. scienmag.com [scienmag.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 [mdpi.com]
- 10. ossila.com [ossila.com]
- 11. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. ias.ac.in [ias.ac.in]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. mdpi.com [mdpi.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 18. augusta.elsevierpure.com [augusta.elsevierpure.com]
An In-depth Technical Guide to the Solubility and Stability of Methyl 7-bromo-1H-indole-2-carboxylate
Introduction
Methyl 7-bromo-1H-indole-2-carboxylate is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its indole scaffold, adorned with a bromine atom at the 7-position and a methyl ester at the 2-position, offers a versatile platform for the synthesis of a diverse array of biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents[1]. The strategic placement of the bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions[1][2].
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of this intermediate is paramount. Solubility and stability are not merely academic parameters; they are critical determinants of a compound's utility, influencing everything from reaction kinetics and purification strategies to formulation development and ultimately, bioavailability. This in-depth technical guide provides a thorough examination of the solubility and stability of this compound in common laboratory solvents, offering both theoretical insights and practical, field-proven experimental protocols.
Physicochemical Properties at a Glance
A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| Appearance | Likely a crystalline solid | Inferred from related compounds[2] |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
The positive XLogP3 value suggests a lipophilic character, which indicates that the compound will likely exhibit better solubility in organic solvents compared to aqueous media. The presence of a hydrogen bond donor (the indole N-H) and two acceptors (the carbonyl and ester oxygens) allows for interactions with protic solvents.
Solubility Profile: A Deep Dive
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor that influences its absorption and bioavailability[3]. For laboratory applications, understanding solubility is key to designing effective reaction conditions, purification protocols, and analytical methods.
Qualitative Solubility Prediction
Based on the principle of "like dissolves like," the solubility of this compound in various common solvents can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | The polarity of these solvents can interact with the polar functional groups of the molecule, while their aprotic nature prevents unwanted reactions. DMSO is a common solvent for storing and screening compound libraries[4]. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can engage in hydrogen bonding with the indole N-H and the carbonyl/ester oxygens. |
| Nonpolar | Toluene, Hexanes, Dichloromethane (DCM) | Low to Moderate | The lipophilic character of the molecule (indicated by XLogP3) suggests some solubility in nonpolar solvents, particularly those with some polarity like DCM. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | The significant nonpolar surface area of the indole ring and the bromo substituent will likely limit solubility in highly polar aqueous media. PBS is a physiologically relevant buffer for initial drug discovery screening[3]. |
Experimental Determination of Solubility
To move beyond prediction, quantitative solubility determination is essential. Two key types of solubility measurements are relevant in a drug discovery context: kinetic and thermodynamic solubility[5][6].
Experimental Protocol: Kinetic Solubility Assessment
Objective: To rapidly determine the concentration at which a compound precipitates from a buffered aqueous solution when added from a concentrated DMSO stock. This mimics the conditions of many high-throughput screening assays[4].
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-purity DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS, pH 7.4).
-
Incubation and Detection: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Analysis: Determine the concentration at which precipitation occurs using nephelometry, turbidimetry, or visual inspection under a microscope.
Causality Behind Experimental Choices:
-
DMSO Stock: DMSO is used due to its ability to dissolve a wide range of organic compounds at high concentrations[4].
-
PBS Buffer: PBS at pH 7.4 is chosen to simulate physiological conditions[3].
-
Kinetic Measurement: This method is rapid and provides a good initial estimate of solubility under non-equilibrium conditions, which is often what is encountered in biological assays[5].
Experimental Protocol: Thermodynamic (Equilibrium) Solubility
Objective: To determine the true equilibrium concentration of a saturated solution of the compound in a specific solvent.
Methodology:
-
Suspension Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., water, PBS, or an organic solvent) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[3][6].
Causality Behind Experimental Choices:
-
Excess Solid: The presence of undissolved solid ensures that the solution is saturated[3].
-
Prolonged Equilibration: This allows the system to reach a thermodynamic equilibrium, providing a more accurate measure of true solubility[6].
-
HPLC Quantification: HPLC is a robust and widely used technique for the accurate quantification of small organic molecules due to its sensitivity and specificity[7][8].
Caption: Workflow for determining the kinetic and thermodynamic solubility of a research compound.
Stability Profile and Degradation Pathways
The stability of a compound under various conditions is a critical parameter that affects its shelf-life, the reliability of experimental results, and its safety profile. For this compound, the indole nucleus and the methyl ester are the primary sites of potential degradation.
Factors Influencing Stability
-
pH: The indole ring can be sensitive to strongly acidic conditions, which may lead to protonation and subsequent degradation[9]. The methyl ester is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid.
-
Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents[9]. This can lead to the formation of oxindole derivatives.
-
Light: Many indole-containing compounds exhibit photosensitivity[2][9]. Exposure to light, particularly UV radiation, can promote degradation.
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.
Forced Degradation Studies
Forced degradation, or stress testing, is an essential component of stability assessment. It involves subjecting the compound to harsh conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods[10].
Experimental Protocol: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and to identify its primary degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) at room temperature in a photostability chamber.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) in the dark.
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to that of a control sample stored under normal conditions.
Causality Behind Experimental Choices:
-
Exaggerated Conditions: The use of harsh conditions (e.g., elevated temperature, strong acid/base) is intended to accelerate degradation to observable levels in a short timeframe[10][11].
-
Multiple Stressors: Testing a variety of conditions ensures that all likely degradation pathways (hydrolysis, oxidation, photolysis) are explored.
-
LC-MS Analysis: The coupling of liquid chromatography with mass spectrometry is invaluable for the separation and identification of unknown degradation products by providing both retention time and mass-to-charge ratio information[7][12].
Caption: A streamlined workflow for conducting forced degradation studies.
Long-Term Stability
For compounds intended for long-term storage, it is crucial to assess their stability under defined storage conditions.
Experimental Protocol: Long-Term Stability Assessment
Objective: To evaluate the stability of solid this compound over an extended period under specified storage conditions.
Methodology:
-
Packaging: Store the solid compound in a container closure system that simulates the proposed packaging for storage and distribution[10]. Amber glass vials are recommended to protect against light.
-
Storage Conditions: Place the samples in stability chambers set to long-term storage conditions, such as 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C[11][13].
-
Testing Frequency: Test the samples at appropriate intervals. For a 12-month study, a typical schedule would be at 0, 3, 6, 9, and 12 months[11][13].
-
Analysis: At each time point, assess the sample for appearance, purity (by a stability-indicating HPLC method), and the presence of any degradation products.
Causality Behind Experimental Choices:
-
ICH Guidelines: The storage conditions and testing frequencies are based on internationally recognized guidelines for stability testing of active pharmaceutical ingredients (APIs) to ensure the data is reliable and can be used for regulatory purposes if needed[11][13][14].
-
Solid-State Testing: Assessing the stability of the compound in its solid form is crucial for determining appropriate storage conditions and re-test periods or shelf life.
Conclusion
A thorough understanding of the solubility and stability of this compound is indispensable for its effective utilization in research and development. While specific experimental data for this compound is not widely published, a robust framework for its characterization can be built upon the known behavior of related indole derivatives and the application of standardized, well-validated experimental protocols. By systematically evaluating its kinetic and thermodynamic solubility, and by probing its degradation pathways through forced degradation and long-term stability studies, researchers can ensure the quality and reliability of their work, paving the way for the successful synthesis of novel and impactful molecules.
References
- 1. a2bchem.com [a2bchem.com]
- 2. nbinno.com [nbinno.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. benchchem.com [benchchem.com]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. fdaghana.gov.gh [fdaghana.gov.gh]
- 12. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacyboard.gov.sl [pharmacyboard.gov.sl]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
potential biological activities of methyl 7-bromo-1H-indole-2-carboxylate derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Methyl 7-Bromo-1H-indole-2-carboxylate Derivatives
Introduction: The Strategic Importance of the Indole Scaffold in Drug Discovery
The indole nucleus is a quintessential example of a "privileged structure" in medicinal chemistry. Its bicyclic aromatic framework is sufficiently simple to allow for diverse functionalization, yet complex enough to engage in various interactions with biological macromolecules.[1] This versatile scaffold is present in a vast array of natural products, pharmaceuticals, and agrochemicals, demonstrating a wide spectrum of biological activities.[1][2] The ability of indole derivatives to mimic the structure of peptides and bind reversibly to numerous enzymes provides immense opportunities for the development of novel therapeutic agents with distinct mechanisms of action.[1]
This compound serves as a particularly valuable synthetic intermediate in this context. It is a key building block for creating a variety of biologically active molecules.[3] The presence of three key functional handles—the indole N-H, the C2-methyl ester, and the C7-bromo group—allows for systematic structural modifications. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides; the indole nitrogen can be alkylated or acylated; and the bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions. These transformations enable the efficient construction of complex molecular architectures, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties in drug discovery endeavors.[3]
This guide provides a comprehensive overview of the potential biological activities of derivatives of this compound. While direct research on this specific series of derivatives is nascent, a wealth of information on structurally related indole-2-carboxylates and bromo-indole compounds allows for scientifically grounded extrapolation. We will explore potential anticancer, antimicrobial, and enzyme inhibitory activities, detailing the mechanistic rationale, key experimental protocols for validation, and data from closely related chemical series.
Potential Anticancer Activities
The indole scaffold is a cornerstone in the development of modern oncology drugs. Its presence in compounds ranging from tubulin inhibitors (e.g., Vinca alkaloids) to kinase inhibitors highlights its adaptability in targeting various cancer-related pathways. Derivatives of this compound are poised to leverage this precedent.
Mechanistic Rationale & Evidence from Analogous Structures
Research into structurally similar compounds provides a strong basis for investigating the anticancer potential of this class.
-
Kinase Inhibition: Many anticancer drugs function by inhibiting protein kinases that are aberrantly activated in cancer cells. Indole derivatives have been successfully developed as kinase inhibitors. For instance, novel indole derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, two key players in tumor progression and metastasis.[4] Furthermore, 5-bromo-7-azaindolin-2-one derivatives, which share the bromo-heterocycle feature, have demonstrated potent, broad-spectrum antitumor activity, in some cases exceeding that of the multi-kinase inhibitor Sunitinib.[5][6] This suggests that the bromo-indole core can be a viable starting point for developing new kinase inhibitors.
-
Targeting Protein-Protein Interactions: Disrupting crucial protein-protein interactions is an emerging anticancer strategy. A series of 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein, which is involved in cell cycle regulation and apoptosis. One lead compound from this series showed potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant variants, and was found to induce G1-S phase cell cycle arrest.[7]
-
Induction of Apoptosis: The ultimate goal of many cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Studies on pyrazole-indole hybrids have shown that these molecules can exert powerful anticancer effects by modulating key apoptotic proteins. For example, lead compounds were found to significantly increase the levels of pro-apoptotic Bax and decrease anti-apoptotic Bcl-2, leading to the activation of caspase-3 and subsequent cell death.[8]
The diagram below illustrates a hypothetical signaling pathway that could be targeted by these derivatives, leading to apoptosis.
Key Experimental Protocols for Anticancer Evaluation
A systematic workflow is essential to validate the anticancer potential of new chemical entities.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot a dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Anticipated Activity Profile
Based on the literature for related compounds, it is reasonable to hypothesize that derivatives of this compound could exhibit significant anticancer activity.
| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |
| 5-Bromo-7-azaindolin-2-one derivative (23p) | HepG2 (Liver) | 2.357 | [5] |
| 5-Bromo-7-azaindolin-2-one derivative (23p) | A549 (Lung) | 3.012 | [5] |
| 1H-Indole-2-carboxylic acid derivative (C11) | Bel-7402 (Liver) | Not specified | [7] |
| Pyrazole-indole hybrid (7a) | HepG2 (Liver) | 6.1 ± 1.9 | [8] |
| Pyrazole-indole hybrid (7b) | HepG2 (Liver) | 7.9 ± 1.9 | [8] |
Potential Antimicrobial Activities
The rise of multidrug-resistant (MDR) pathogens constitutes a global health crisis, necessitating the discovery of novel antimicrobial agents. Indole derivatives have long been recognized for their antimicrobial properties and represent a promising avenue for new drug development.[9]
Mechanistic Rationale & Evidence from Analogous Structures
The antimicrobial potential of 7-bromo-indole derivatives is supported by several lines of evidence:
-
Broad-Spectrum Activity: Bromo-substituted indole-2-carboxamides have demonstrated high antibacterial activity against pathogenic Gram-negative bacteria such as E. coli and P. aeruginosa, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[10] Other indole derivatives incorporating moieties like 1,2,4-triazole and 1,3,4-thiadiazole have shown a broad spectrum of activity against both bacteria (including MRSA) and fungi (Candida species).[11]
-
Potency: (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, which share the core indole-2-carboxylate structure, exhibited antibacterial activity that exceeded standard antibiotics like ampicillin and streptomycin by 10-50 fold against certain strains.[12]
-
Mechanism of Action: While not always fully elucidated, proposed mechanisms for indole-based antimicrobials include the inhibition of essential enzymes like DNA gyrase or dihydrofolate reductase, disruption of the bacterial cell membrane, and inhibition of efflux pumps that confer resistance.[9][11] More recent studies have shown that synthetic indole derivatives can inhibit the respiratory metabolism of MDR Gram-positive bacteria by targeting components of the TCA cycle and the type-2 NADH dehydrogenase (NDH-2) protein.[9]
Key Experimental Protocols for Antimicrobial Evaluation
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticipated Activity Profile
The inclusion of a bromine atom on the indole ring is often associated with enhanced antimicrobial activity. Therefore, derivatives of this compound are expected to be active against a range of pathogens.
| Compound Class | Pathogen | Reported MIC (µg/mL) | Reference |
| 5-Bromoindole-2-carboxamide (7a-c) | E. coli, P. aeruginosa | 0.35 - 1.25 | [10] |
| Indole-triazole derivative (3d) | MRSA, C. krusei | 3.125 | [11] |
| Thiazolidinone-indole-2-carboxylate (8) | Enterobacter cloacae | 0.004 | [12] |
| Thiazolidinone-indole-2-carboxylate (12) | E. coli | 0.004 | [12] |
| Synthetic Indole Derivative (SMJ-2) | MRSA | 0.25 - 2 | [9] |
Potential Enzyme Inhibitory Activities
The structural features of the indole ring allow it to fit into the active sites of various enzymes, making indole derivatives a rich source of enzyme inhibitors for treating a wide range of diseases.
Mechanistic Rationale & Evidence from Analogous Structures
-
Neuroreceptor Modulation: Substituted indole-2-carboxylates have been extensively studied as antagonists of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine co-agonist site.[13] These compounds have shown neuroprotective effects in models of ischemic brain damage, highlighting their potential for treating neurological disorders.[14]
-
Anti-inflammatory Activity: Inflammation is often mediated by the cyclooxygenase (COX) enzymes. A series of indolizine-1-carboxylates (structurally related to indole-2-carboxylates) were identified as inhibitors of COX-2, with potency comparable to the established NSAID indomethacin.[15] This suggests a potential anti-inflammatory role for derivatives of the target scaffold.
-
Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication. Optimization of an initial lead compound led to derivatives with low micromolar inhibitory activity.[16]
-
Metabolic Enzyme Inhibition: Isatins (indole-2,3-diones) have been identified as potent and specific inhibitors of carboxylesterases (CE), enzymes responsible for the metabolism of numerous ester-containing drugs.[17][18] Such inhibitors could be used to modulate drug metabolism and improve therapeutic outcomes.
The following diagram illustrates a general workflow for identifying and characterizing enzyme inhibitors.
Key Experimental Protocols for Enzyme Inhibition
Protocol 3: General Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation: Prepare buffer, enzyme solution, substrate solution, and a chromogenic reagent if the product is not directly detectable.
-
Assay Setup: In a 96-well plate, add buffer, the test compound (at various concentrations), and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the change in absorbance over time using a plate reader at a wavelength specific to the product or substrate.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Determine the percent inhibition relative to a control reaction with no inhibitor. Plot percent inhibition versus inhibitor concentration to calculate the IC50 value.
Anticipated Activity Profile
The indole-2-carboxylate moiety is a versatile pharmacophore for enzyme inhibition, and derivatization can tune its specificity and potency.
| Compound Class | Enzyme Target | Reported Activity Metric | Reference |
| Indole-2-carboxylate derivative | NMDA Receptor | Ki < 1 µM | [14] |
| Indolizine-1-carboxylate (4e) | COX-2 | IC50 = 6.71 µM | [15] |
| Indole-2-carboxylic acid (17a) | HIV-1 Integrase | IC50 = 3.11 µM | [16] |
| Isatin derivative | Carboxylesterase | Ki in the nM range | [17][18] |
Conclusion and Future Perspectives
This compound is a synthetic building block of considerable strategic value. While direct biological evaluation of its derivatives is an area ripe for exploration, the extensive body of literature on analogous indole-containing compounds provides a compelling rationale for their investigation as novel therapeutic agents. The evidence strongly suggests that this scaffold holds significant potential for the development of new anticancer, antimicrobial, and enzyme-inhibiting drugs.
The path forward requires a systematic approach:
-
Synthesis of Focused Libraries: The creation of diverse libraries of compounds through derivatization at the N1, C2, and C7 positions is a critical first step.
-
Broad Biological Screening: These libraries should be screened against a wide range of biological targets, including panels of cancer cell lines, pathogenic microbes, and key enzymes implicated in human disease.
-
Mechanistic Elucidation: For active compounds, detailed mechanistic studies are necessary to identify their molecular targets and pathways of action.
-
Lead Optimization: Structure-activity relationship (SAR) studies will be essential to optimize the potency, selectivity, and pharmacokinetic properties of initial hits, paving the way for preclinical development.
The exploration of this compound derivatives represents a promising frontier in medicinal chemistry, with the potential to yield novel candidates to address unmet medical needs.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 3. a2bchem.com [a2bchem.com]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Heck Reaction of Methyl 7-Bromo-1H-indole-2-carboxylate
Introduction: The Strategic Importance of Indole Functionalization
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile biological activity makes it a cornerstone in modern drug discovery, with indole derivatives demonstrating therapeutic potential across a wide range of diseases.[3][4] The ability to selectively functionalize the indole ring is therefore of paramount importance for the synthesis of novel molecular entities with tailored pharmacological profiles.
The Mizoroki-Heck reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, typically coupling an unsaturated halide with an alkene under palladium catalysis.[5][6][7] This Nobel Prize-winning transformation offers a direct and efficient route to substituted alkenes with high stereoselectivity.[5] This application note provides a detailed protocol and scientific rationale for the Heck reaction of methyl 7-bromo-1H-indole-2-carboxylate, a valuable building block for the synthesis of complex indole derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss key parameters for optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
Caption: The catalytic cycle of the Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) intermediate.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: A base regenerates the Pd(0) catalyst by removing the hydride and the halide from the palladium center, allowing the cycle to continue.
Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate
This protocol provides a starting point for the Heck reaction. Optimization may be required depending on the specific alkene used.
Materials and Equipment:
-
This compound
-
Methyl acrylate (or other desired alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Organic solvents are flammable and volatile.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the alkene (e.g., 1.5 equiv.), and the base (e.g., 2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Key Reaction Parameters and Optimization
The success of the Heck reaction is highly dependent on the careful selection of several parameters. The following table summarizes key considerations for the reaction of this compound.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) | Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Other sources like Pd₂(dba)₃ can also be used. Catalyst loading can be optimized to balance reaction efficiency and cost. |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%) | Bulky, electron-rich phosphine ligands are often effective for Heck reactions of aryl bromides.[8] The ligand stabilizes the palladium catalyst and promotes oxidative addition. Other ligands such as triphenylphosphine (PPh₃) or Buchwald-type ligands can be screened. |
| Base | Triethylamine (Et₃N) (2-3 equiv.) | An organic base like triethylamine is commonly used. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can also be effective.[5] The choice of base can influence the reaction rate and selectivity. |
| Solvent | N,N-Dimethylformamide (DMF) | DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction. Other solvents like N-methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), or toluene can be tested. |
| Temperature | 80-120 °C | The reaction temperature significantly affects the reaction rate. Higher temperatures can lead to faster conversions but may also promote side reactions or catalyst decomposition. |
| Alkene | Methyl acrylate (1.2-2.0 equiv.) | Electron-deficient alkenes like acrylates are generally good substrates for the Heck reaction.[5] An excess of the alkene is often used to drive the reaction to completion. |
Troubleshooting and Considerations for the Indole Substrate
-
N-H Reactivity: The N-H proton of the indole ring can potentially interact with the palladium catalyst or the base. While many Heck reactions proceed without N-protection, if side reactions or low yields are observed, protection of the indole nitrogen with a suitable group (e.g., Boc, SEM) may be beneficial.
-
Catalyst Deactivation: The indole nitrogen can act as a ligand and potentially poison the palladium catalyst. The use of appropriate phosphine ligands helps to mitigate this effect. If catalyst deactivation is suspected, increasing the catalyst or ligand loading may be necessary.
-
Homocoupling: Homocoupling of the aryl bromide can be a side reaction. This can often be minimized by carefully controlling the reaction temperature and ensuring an efficient catalytic cycle.
-
Double Bond Isomerization: Isomerization of the product alkene can sometimes occur. The choice of base and reaction conditions can influence the extent of isomerization.
Workflow Diagram
Caption: A streamlined workflow for the Heck reaction.
Conclusion
The Heck reaction provides a powerful and reliable method for the C7-functionalization of methyl 1H-indole-2-carboxylates. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize a diverse range of substituted indoles for applications in drug discovery and materials science. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation.
References
- 1. Palladium-catalyzed epoxidation of olefins using electrophiles as oxidizing agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Synthesis of Novel Anticancer Agents from Methyl 7-bromo-1H-indole-2-carboxylate: A Detailed Guide for Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, including numerous FDA-approved anticancer drugs. Among the various indole-based starting materials, methyl 7-bromo-1H-indole-2-carboxylate stands out as a particularly versatile precursor for the synthesis of novel therapeutic agents. Its strategic substitution pattern, featuring a reactive bromine atom at the 7-position and a carboxylate group at the 2-position, allows for diverse and targeted chemical modifications. This guide provides an in-depth exploration of the synthetic routes, experimental protocols, and biological evaluation of potential anticancer agents derived from this key building block, tailored for researchers, scientists, and drug development professionals.
The Strategic Importance of the 7-Substituted Indole-2-Carboxylate Scaffold
The unique architecture of this compound offers a dual handle for synthetic manipulation. The bromine atom at the C7 position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl moieties. This is of particular significance in the design of kinase inhibitors, where 7-arylindole scaffolds can effectively mimic the adenine region of ATP, binding to the hinge region of protein kinases and disrupting their function in cancer cell signaling pathways.
Simultaneously, the methyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides. These modifications can significantly influence the compound's solubility, cell permeability, and ability to form crucial hydrogen bonds with biological targets, thereby enhancing its pharmacokinetic and pharmacodynamic properties.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
The most powerful and widely employed method for functionalizing the 7-position of the indole ring is the palladium-catalyzed cross-coupling reaction. This class of reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, offers a robust and versatile toolkit for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: A Gateway to 7-Arylindoles
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is the preeminent strategy for synthesizing 7-arylindoles from this compound.[1] The resulting 7-aryl-1H-indole-2-carboxylates are a class of compounds with demonstrated potential as anticancer agents, particularly as kinase inhibitors.
Application Protocol: Synthesis of Methyl 7-aryl-1H-indole-2-carboxylates via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired methyl 7-aryl-1H-indole-2-carboxylate.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Catalysts like Pd(PPh₃)₄ are often effective, while ligands such as dppf can enhance the stability and activity of the catalyst, particularly for challenging substrates.
-
Base: The base is essential for the activation of the boronic acid in the transmetalation step of the catalytic cycle.[2] Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used.
-
Solvent System: A mixture of an organic solvent like dioxane or DMF with water is often employed. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the catalytic cycle.
From Intermediate to Bioactive Compound: Synthesis of Indole-2-Carboxamides
Following the successful synthesis of the 7-aryl-1H-indole-2-carboxylate core, the next strategic step often involves the conversion of the methyl ester to a series of carboxamides. This modification allows for the exploration of structure-activity relationships (SAR) by introducing diverse functionalities that can interact with specific amino acid residues in the target protein.
Application Protocol: Synthesis of 7-Aryl-1H-indole-2-carboxamides
This protocol describes the hydrolysis of the methyl ester followed by amide coupling.
Part 1: Hydrolysis of Methyl 7-Aryl-1H-indole-2-carboxylate
Materials:
-
Methyl 7-aryl-1H-indole-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl 7-aryl-1H-indole-2-carboxylate in a mixture of THF and water.
-
Add an excess of LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the 7-aryl-1H-indole-2-carboxylic acid.
Part 2: Amide Coupling
Materials:
-
7-Aryl-1H-indole-2-carboxylic acid
-
Desired amine (1.1 equivalents)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or CH₂Cl₂
Procedure:
-
Dissolve the 7-aryl-1H-indole-2-carboxylic acid in the anhydrous solvent.
-
Add the coupling agent and the base, and stir for a few minutes.
-
Add the desired amine and continue stirring at room temperature until the reaction is complete.
-
Perform an appropriate aqueous work-up and purify the crude product by column chromatography or recrystallization to yield the final 7-aryl-1H-indole-2-carboxamide.
Biological Evaluation and Mechanism of Action
The synthesized indole-2-carboxamide derivatives are then subjected to a battery of in vitro assays to determine their anticancer activity.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Procedure:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Illustrative Biological Data
While specific IC₅₀ values for compounds directly synthesized from this compound are not extensively reported in publicly available literature, related indole-2-carboxamide derivatives have shown significant anticancer activity. For instance, certain N-benzyl-1H-indole-2-carbohydrazide derivatives have exhibited IC₅₀ values in the low micromolar range against MCF-7, A549, and HCT116 cancer cell lines.[3] For example, a 4-chlorobenzyl derivative showed an IC50 of 0.57 µM against the MCF-7 cell line.[3]
Mechanism of Action
Indole-based anticancer agents can exert their effects through various mechanisms.[4] Many act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell proliferation, survival, and angiogenesis.[5] Other potential mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tubulin polymerization.[6]
To elucidate the specific mechanism of action of newly synthesized compounds, further assays are necessary, such as:
-
Kinase Inhibition Assays: To determine the inhibitory activity against a panel of protein kinases.
-
Cell Cycle Analysis: Using flow cytometry to investigate the effects of the compounds on cell cycle progression.
-
Apoptosis Assays: Such as Annexin V/PI staining, to detect and quantify apoptotic cells.
-
Western Blotting: To analyze the expression levels of key proteins involved in cell signaling pathways.
Visualizing the Synthetic and Biological Pathways
To provide a clear overview of the processes described, the following diagrams illustrate the synthetic workflow and a representative signaling pathway targeted by indole-based kinase inhibitors.
Caption: Synthetic workflow for the preparation of 7-aryl-1H-indole-2-carboxamides.
Caption: Inhibition of a typical receptor tyrosine kinase signaling pathway by a 7-arylindole.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a robust platform for the generation of diverse libraries of 7-arylindole derivatives. Subsequent modification of the carboxylate group to form carboxamides further expands the chemical space for optimizing biological activity. The resulting compounds have the potential to act as potent kinase inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.
For drug development professionals, this guide provides a solid foundation for initiating a discovery program based on this promising scaffold. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of 7-substituted indole-2-carboxamides derived from this compound to identify lead compounds with superior efficacy and drug-like properties for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 7-Bromo-1H-indole-2-carboxylate in Antimicrobial Drug Discovery
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The indole scaffold represents a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of methyl 7-bromo-1H-indole-2-carboxylate as a foundational scaffold in the discovery of new antimicrobial drugs. We present detailed, field-proven protocols for the systematic evaluation of its antimicrobial efficacy, including determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. Furthermore, we explore potential mechanisms of action based on established knowledge of indole-based antimicrobials and propose experimental workflows for their investigation.
Introduction: The Rationale for Investigating Indole-2-Carboxylates
The indole nucleus is a cornerstone in the architecture of numerous natural products and synthetic compounds of therapeutic importance.[1] Its unique electronic properties and structural rigidity make it an ideal framework for designing molecules that can interact with various biological targets. While the parent compound, this compound, is primarily recognized as a versatile synthetic intermediate[2], the broader class of indole-2-carboxylate and indole-2-carboxamide derivatives has demonstrated significant potential as antimicrobial agents.[3]
The strategic placement of a bromine atom at the 7-position and a methyl carboxylate group at the 2-position of the indole ring provides key chemical handles for further structural modification (a concept known as Structure-Activity Relationship or SAR studies). Halogenation, particularly at positions 5, 6, or 7, has been shown to enhance the antimicrobial and antibiofilm properties of indole compounds.[4][5] Therefore, this compound serves as an excellent starting point for a fragment-based or lead optimization campaign aimed at discovering next-generation antibiotics.
Physicochemical Properties & Handling
Before commencing any biological evaluation, it is critical to understand the fundamental properties of the test compound.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₈BrNO₂ | N/A |
| Molecular Weight | 254.08 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform | N/A |
| Purity | ≥98% (as determined by HPLC and NMR) | N/A |
Stock Solution Preparation: For antimicrobial testing, a high-concentration stock solution is required. Due to its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 393.6 µL of high-purity, sterile DMSO to achieve a stock concentration of 100 mg/mL (or 25.4 mg/mL, which is 100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Note: Using DMSO is standard for solubilizing hydrophobic compounds for biological assays. However, it's crucial to ensure the final concentration of DMSO in the assay medium does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth and confound results.
Synthesis Overview: The Fischer Indole Synthesis
This compound can be synthesized via several routes, with the Fischer indole synthesis being a classic and adaptable method.[6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and an α-ketoester.
The general workflow for synthesizing the target compound via this method is as follows:
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. a2bchem.com [a2bchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Protocol for N-Alkylation of Methyl 7-Bromo-1H-indole-2-carboxylate: A Comprehensive Guide for Synthetic Chemists
Introduction: The Significance of N-Alkylated Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. N-alkylation of the indole ring is a pivotal synthetic transformation that allows for the modulation of a molecule's physicochemical and pharmacological properties, including its binding affinity, selectivity, and metabolic stability. Specifically, the N-alkylation of functionalized indoles, such as methyl 7-bromo-1H-indole-2-carboxylate, provides a versatile platform for generating diverse compound libraries essential for drug discovery and development programs. The bromine atom at the 7-position serves as a valuable synthetic handle for further elaboration through cross-coupling reactions, making this substrate particularly useful.[1]
This application note provides a detailed and robust protocol for the N-alkylation of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on troubleshooting and optimization.
Reaction Principle: A Nucleophilic Substitution Approach
The N-alkylation of this compound proceeds via a classical nucleophilic substitution reaction. The indole N-H proton is relatively acidic (pKa ≈ 16-17) and can be removed by a suitable base to generate a nucleophilic indolide anion.[2] This anion then readily attacks an electrophilic alkylating agent, such as an alkyl halide, to forge the new N-C bond and yield the desired N-alkylated product.
The choice of base and solvent is critical to ensure efficient and selective N-alkylation over potential C3-alkylation, a common side reaction in indole chemistry due to the high nucleophilicity of the C3 position.[3] Generally, the use of a strong, non-nucleophilic base and a polar aprotic solvent favors the desired N-alkylation.[4]
Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride as the base in anhydrous dimethylformamide (DMF).
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₁₀H₈BrNO₂ | 254.08 | >97% | e.g., Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | e.g., Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥99.8% | e.g., Sigma-Aldrich |
| Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) | R-X | Varies | Varies | e.g., Sigma-Aldrich |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | N/A | Laboratory prepared |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS grade | e.g., Fisher Scientific |
| Brine (Saturated Aqueous Sodium Chloride) | NaCl | 58.44 | N/A | Laboratory prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | e.g., VWR |
| Silica Gel for Column Chromatography | SiO₂ | 60.08 | 230-400 mesh | e.g., Sorbent Technologies |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely. A typical concentration ranges from 0.1 to 0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.
-
Stirring for Deprotonation: Allow the reaction mixture to stir at 0 °C for 30-60 minutes. The cessation of gas evolution and the formation of a homogeneous solution or a slurry of the sodium salt indicate the completion of deprotonation.[5][6]
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture at 0 °C.[6]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkylating agents, gentle heating (e.g., 40-60 °C) may be necessary.[7]
-
Work-up:
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Column Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated methyl 7-bromo-1-alkyl-1H-indole-2-carboxylate.
-
Visualizing the Workflow
Caption: Workflow for the N-alkylation of this compound.
Alternative Methodologies: The Mitsunobu Reaction
For substrates that are sensitive to strongly basic conditions, the Mitsunobu reaction offers a milder alternative for N-alkylation.[8][9] This reaction utilizes a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate an alcohol for nucleophilic attack by the indole nitrogen.[10][11]
The Mitsunobu reaction generally proceeds with clean inversion of stereochemistry at the alcohol carbon, which is a significant advantage when using chiral alcohols.[11]
General Mitsunobu Protocol
-
In a dry flask under an inert atmosphere, dissolve the this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent such as THF or dichloromethane.
-
Cool the solution to 0 °C.
-
Add the azodicarboxylate (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and purification are typically performed by direct purification via column chromatography to remove the triphenylphosphine oxide and hydrazide byproducts.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Incomplete deprotonation (inactive base, wet solvent/glassware). Low reactivity of the alkylating agent. | Ensure the use of fresh, high-quality NaH and anhydrous solvents. Consider using a stronger base like potassium tert-butoxide or a different solvent like THF. For unreactive alkyl halides, increase the reaction temperature or consider using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide). |
| Formation of C3-Alkylated Byproduct | Use of a less sterically hindered base. Reaction conditions favoring C-alkylation. | The ester group at the C2 position generally disfavors C3-alkylation. However, if observed, ensure complete deprotonation before adding the alkylating agent. Using a more polar aprotic solvent like DMF or DMSO can also favor N-alkylation. |
| Multiple Alkylations | Use of excess alkylating agent. | Use a stoichiometric amount or a slight excess (1.1 eq) of the alkylating agent. |
| Difficult Purification | Co-elution of product with mineral oil (from NaH dispersion) or other byproducts. | Perform a preliminary filtration through a short plug of silica gel to remove baseline impurities. Optimize the eluent system for column chromatography. |
Conclusion
The N-alkylation of this compound is a fundamental and versatile transformation for the synthesis of novel indole derivatives. The protocol detailed herein, utilizing sodium hydride and an alkyl halide, provides a reliable and efficient method for achieving this transformation. By understanding the underlying reaction mechanism and potential pitfalls, researchers can successfully synthesize a wide array of N-alkylated indole building blocks for various applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction [organic-chemistry.org]
Application Notes & Protocols: Strategic Use of Methyl 7-Bromo-1H-indole-2-carboxylate in the Synthesis of Potent Kinase Inhibitors
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] This guide focuses on the strategic application of a key intermediate, methyl 7-bromo-1H-indole-2-carboxylate , in the design and synthesis of novel kinase inhibitors. We will explore the rationale behind its use, detail core synthetic transformations, provide step-by-step experimental protocols, and present data that underscores its versatility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for oncology and other therapeutic areas driven by kinase signaling.
The Indole Nucleus in Kinase Inhibition: A Privileged Scaffold
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including critical processes like cell growth, proliferation, differentiation, and apoptosis.[4] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4][5][6] Kinase inhibitors have revolutionized cancer therapy, with over 70 small-molecule inhibitors approved by the FDA as of late 2021.[6][7]
The indole ring system is particularly effective as a core scaffold for kinase inhibitors. Its bicyclic aromatic structure can effectively mimic the purine ring of ATP, allowing it to bind within the highly conserved ATP-binding pocket of many kinases. The strategic placement of substituents on the indole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound is an exceptionally valuable starting material because it provides two orthogonal points for diversification: the C7-bromo position and the C2-ester functionality.
-
C7-Bromo Position : This serves as a versatile "handle" for modern cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents. These groups can form crucial interactions with the "hinge region" of the kinase, a key determinant of binding affinity.[3]
-
C2-Ester Position : The methyl ester can be readily converted into a diverse array of amides. These amide substituents often extend into the solvent-exposed region of the ATP pocket, providing opportunities to enhance selectivity and improve physicochemical properties like solubility.[8][9]
Core Synthetic Strategies and Workflow
The journey from this compound to a potent kinase inhibitor typically involves a multi-step synthetic sequence designed to build molecular complexity and explore the structure-activity relationship (SAR).
Caption: General synthetic workflow for kinase inhibitors.
Palladium-Catalyzed Cross-Coupling at C7
The most powerful methods for functionalizing the C7 position are palladium-catalyzed cross-coupling reactions.[10][11] These reactions are reliable, tolerate a wide range of functional groups, and are central to modern drug discovery.
-
Suzuki-Miyaura Coupling : This reaction forms a carbon-carbon bond between the C7 of the indole and an aryl or heteroaryl boronic acid/ester. This is the premier method for installing groups that will interact with the kinase hinge region.[10][12]
-
Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines at the C7 position. This can be crucial for establishing hydrogen bond interactions within the ATP binding site.[3][7]
Caption: Key cross-coupling reactions at the C7 position.
Functionalization of the C2-Carboxylate
Following modification at C7, the methyl ester at C2 is typically hydrolyzed to the corresponding carboxylic acid. This acid is then activated and coupled with a diverse panel of amines to generate a library of amides.
Caption: Amide library synthesis at the C2 position.
Biological Context: Targeting Kinase Signaling Pathways
The ultimate goal of synthesizing these molecules is to inhibit a specific kinase that is driving disease. For example, pathways like the MAPK and PI3K/AKT cascades are frequently hyperactivated in cancer due to mutations in kinases like EGFR, BRAF, RET, or TRKA.[5][13] The inhibitors designed from this compound aim to block the ATP binding site of these kinases, thereby shutting down the aberrant signaling and halting tumor growth.
Caption: Inhibition of the MAPK signaling pathway.
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrates and desired outcomes. Standard laboratory safety procedures must be followed.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 7-(pyridin-4-yl)-1H-indole-2-carboxylate.
Materials:
-
This compound
-
Pyridine-4-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (de-gassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water (de-gassed). The final concentration should be approximately 0.1 M with respect to the starting indole.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Two-Step Procedure for Amide Coupling
Step A: Saponification of the Methyl Ester
-
Dissolve the 7-aryl-1H-indole-2-carboxylate (from Protocol 1) in a mixture of THF and methanol (e.g., 2:1 ratio).
-
Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitored by LC-MS).
-
Concentrate the mixture to remove the organic solvents.
-
Dilute the aqueous residue with water and acidify to pH ~3-4 with 1N HCl.
-
The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.
Step B: Amide Bond Formation
Objective: To synthesize a 7-aryl-N-(cyclopropyl)-1H-indole-2-carboxamide.
Materials:
-
7-Aryl-1H-indole-2-carboxylic acid (from Step A)
-
Cyclopropylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15-20 minutes at room temperature to activate the acid.
-
Add cyclopropylamine (1.2 eq) to the mixture.
-
Stir at room temperature for 2-16 hours until the reaction is complete (monitored by LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC to yield the final amide.
Data Presentation: Representative Examples
The versatility of the starting material allows for the generation of diverse libraries with a wide range of biological activities.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Product Structure | Typical Yield |
| 1 | Phenylboronic acid | 7-Phenyl-1H-indole-2-carboxylate | 85-95% |
| 2 | 3-Methoxyphenylboronic acid | 7-(3-Methoxyphenyl)-1H-indole-2-carboxylate | 80-90% |
| 3 | Pyrimidine-5-boronic acid | 7-(Pyrimidin-5-yl)-1H-indole-2-carboxylate | 70-85% |
| 4 | 1-Methylpyrazole-4-boronic acid, pinacol ester | 7-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylate | 75-90% |
Table 2: Examples of Indole-Based Kinase Inhibitors and Their Targets
| Kinase Target | Example Scaffold | Reported Activity (IC₅₀) | Reference |
| EGFR | Indole-2-carboxamide | 71 nM | [9] |
| BRAFV600E | Indole-2-carboxamide | 77 nM | [9] |
| CDK9/CyclinT | 7-Azaindole derivative | Micromolar to Nanomolar | [14] |
| Haspin | 7-Azaindole derivative | 14 nM | [14] |
| c-Met | 4-Azaindole derivative | 20 nM | [15] |
Note: The table includes azaindole examples to illustrate the broader utility of indole-like scaffolds in kinase inhibition.
Conclusion
This compound is a high-value, strategic starting material for the synthesis of kinase inhibitors. Its pre-functionalized C2 and C7 positions provide a reliable and efficient platform for building molecular diversity through robust and well-established synthetic methods like palladium-catalyzed cross-coupling and amide bond formation. The protocols and strategies outlined in this guide demonstrate a clear and logical path from this versatile building block to the generation of potent and selective kinase inhibitors, making it an indispensable tool for modern drug discovery programs.[13]
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Microwave-Assisted Synthesis of Methyl 7-Bromo-1H-indole-2-carboxylate Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2][3] The synthesis of functionalized indoles, such as methyl 7-bromo-1H-indole-2-carboxylate, is therefore of critical importance for drug discovery pipelines. This key intermediate serves as a versatile scaffold for further elaboration through cross-coupling reactions and N-derivatization.[4] Traditional synthetic routes often involve lengthy reaction times and harsh conditions, leading to moderate yields.[5] This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of this compound utilizing Microwave-Assisted Organic Synthesis (MAOS). We will explore the mechanistic underpinnings of microwave heating, provide a step-by-step experimental workflow, and offer a guide for reaction optimization and troubleshooting, demonstrating the significant advantages of MAOS in accelerating the synthesis of valuable indole derivatives.
Introduction: The Rationale for Microwave-Assisted Indole Synthesis
The indole ring is a "privileged structure" in drug discovery, prized for its ability to interact with a wide range of biological targets.[1][5] The 7-bromo substitution on the indole core is particularly valuable as it provides a reactive handle for late-stage functionalization via modern synthetic methodologies like Suzuki or Buchwald-Hartwig couplings, enabling the rapid generation of compound libraries for screening.
Conventional methods for indole synthesis, such as the classic Fischer indolization, often require prolonged heating under reflux conditions, sometimes for many hours.[1][3] This not only consumes significant energy but can also lead to the formation of impurities and lower overall yields. Microwave-assisted organic synthesis (MAOS) addresses these limitations directly. By using microwave irradiation, energy is transferred directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and efficient heating.[6][7][8] This process, governed by dipolar polarization and ionic conduction mechanisms, can dramatically reduce reaction times from hours to mere minutes, often leading to cleaner reactions and higher yields.[9][10][11]
This guide focuses on a microwave-promoted Fischer Indole Synthesis, a robust and versatile method for constructing the indole core.[3][5][12]
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone. The key mechanistic step is a[13][13]-sigmatropic rearrangement. Microwave irradiation accelerates the rate-determining steps of this process, leading to a significant reduction in reaction time.
The general workflow for this synthesis involves three primary stages: reagent preparation and reaction, product work-up, and final purification.
Diagram 1: High-level experimental workflow for the microwave-assisted synthesis.
The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed tautomerization and a subsequent[13][13]-sigmatropic rearrangement. The final steps involve the elimination of ammonia and aromatization to yield the stable indole ring.
Diagram 2: Simplified mechanistic pathway of the Fischer Indole Synthesis.
Detailed Experimental Protocol
This protocol is optimized for a standard single-mode laboratory microwave reactor.
3.1. Reagents and Materials
| Reagent/Material | Supplier | CAS Number | Notes |
| (2-Bromophenyl)hydrazine hydrochloride | Sigma-Aldrich | 50709-34-7 | 98% purity or higher |
| Methyl Pyruvate | Sigma-Aldrich | 600-22-6 | 98% purity or higher |
| Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H) | Sigma-Aldrich | N/A | Highly corrosive. Handle with extreme care. |
| Ethyl Acetate (EtOAc) | Fisher Scientific | 141-78-6 | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | 144-55-8 | Aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | 7757-82-6 | Granular |
| Silica Gel for Chromatography | SiliCycle | 63231-67-4 | 230-400 mesh |
| 10 mL Microwave Reaction Vial & Cap | CEM/Anton Paar | N/A | Use appropriate vial for your system. |
| Magnetic Stir Bar | VWR | N/A | Teflon-coated |
3.2. Step-by-Step Synthesis Procedure
-
Vial Preparation: Place a magnetic stir bar into a clean, dry 10 mL microwave reaction vial.
-
Adding Reactants: To the vial, add (2-bromophenyl)hydrazine hydrochloride (1.0 mmol, 223.5 mg) and methyl pyruvate (1.1 mmol, 112.3 mg, 97 µL).
-
Catalyst Addition: In a fume hood, carefully add Eaton's Reagent (2 mL) to the vial. Causality Note: Eaton's reagent is a highly effective Brønsted acid and dehydrating agent, which is crucial for promoting both the initial hydrazone formation and the subsequent cyclization steps.[1] Its high polarity also ensures efficient coupling with microwave energy.
-
Sealing: Securely cap the vial using a dedicated crimper. Ensure the seal is tight to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the following reaction parameters:
-
Temperature: 160 °C (Use ramp-to-temperature setting)
-
Time: 12 minutes at temperature
-
Power: Dynamic (system will adjust power to maintain temperature)
-
Stirring: High
-
-
Cooling: Once the irradiation cycle is complete, allow the vial to cool to room temperature (below 50 °C) using the reactor's compressed air cooling system before handling.
-
Reaction Quench: Carefully uncap the vial in a fume hood. Slowly pour the dark reaction mixture onto approximately 50 g of crushed ice in a beaker with stirring.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the beaker until effervescence ceases and the pH is neutral (~7-8). This step neutralizes the strong acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.
3.3. Purification Protocol
-
Column Preparation: Prepare a flash chromatography column using silica gel with a hexane/ethyl acetate solvent system.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of 5% to 20% ethyl acetate in hexane. The product typically elutes at around 10-15% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield This compound as a pale yellow or off-white solid.
Optimization and Troubleshooting
Microwave-assisted synthesis allows for rapid optimization cycles. The following table provides guidance on common issues and corrective actions.
| Observation | Potential Cause(s) | Suggested Optimization Strategy |
| Low Yield / Incomplete Reaction | Insufficient temperature or time. | Increase temperature in 10 °C increments (up to 180 °C). Increase reaction time in 2-minute increments (up to 20 min). |
| Formation of Dark, Tarry Byproducts | Reaction temperature is too high or time is too long, causing decomposition. | Decrease temperature by 10-20 °C. Reduce reaction time. Consider a different acid catalyst like polyphosphoric acid (PPA). |
| Significant Starting Material Remains | Inefficient catalysis or insufficient energy input. | Ensure proper stirring. Confirm the quality of the Eaton's Reagent. Increase microwave power if the set temperature is not being reached quickly. |
| Debromination of Product | Can occur under harsh conditions, though less common with microwave heating than conventional methods.[14] | Reduce reaction temperature and time. If the issue persists, a palladium-catalyzed approach like the Larock synthesis might be more suitable.[15][16] |
Expected Results & Characterization
-
Yield: 65-80% (isolated yield after purification).
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 9.01 (br s, 1H, NH), 7.65 (d, J = 7.9 Hz, 1H), 7.33 (d, J = 7.6 Hz, 1H), 7.21 (d, J = 1.0 Hz, 1H), 7.10 (t, J = 7.8 Hz, 1H), 3.95 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 162.1, 135.5, 130.4, 129.1, 124.9, 122.0, 118.8, 105.7, 103.9, 52.4.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₈BrNO₂ [M+H]⁺: 253.98; found: 253.98. The presence of bromine will be evident from the characteristic M/M+2 isotopic pattern.
Conclusion
This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of this compound. By leveraging the principles of microwave heating, this method dramatically reduces reaction times from many hours to just 12 minutes, while providing good to excellent yields.[1][5][11] The protocol is designed to be self-validating, with clear steps for synthesis, purification, and characterization, along with a troubleshooting guide for rapid optimization. This approach provides a significant advantage for medicinal chemists and drug development professionals, enabling faster access to key indole building blocks for the discovery of new therapeutics.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. a2bchem.com [a2bchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 10. ijnrd.org [ijnrd.org]
- 11. tandfonline.com [tandfonline.com]
- 12. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of Methyl 7-bromo-1H-indole-2-carboxylate
Welcome to the technical support center dedicated to the synthesis of methyl 7-bromo-1H-indole-2-carboxylate. This versatile building block is crucial in medicinal chemistry and drug discovery, making the optimization of its synthesis a key priority for researchers.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this multi-step synthesis and maximize your yield and purity.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached through several pathways. The optimal route often depends on the availability of starting materials and the specific challenges encountered. The two most prevalent strategies involve either late-stage bromination of a pre-formed indole ring or the construction of the indole ring from an already brominated precursor.
Key Synthetic Pathways:
-
Route A: Leimgruber-Batcho Synthesis followed by Bromination and Esterification. This is a highly adaptable and popular method that starts from a substituted o-nitrotoluene.[2][3][4] It offers high yields for the indole core but requires careful control of the subsequent bromination step to achieve the desired C7-regioselectivity.
-
Route B: Fischer Indole Synthesis from a Brominated Hydrazine. This classic method involves the acid-catalyzed reaction of a brominated phenylhydrazine with a pyruvate derivative.[5][6][7] While powerful, it can suffer from harsh reaction conditions and potential side reactions, particularly with sensitive substrates.[8][9][10]
The following diagram illustrates a common and effective workflow based on the Leimgruber-Batcho approach, which will be the primary focus of this guide.
Caption: A generalized workflow for the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. Which step is the most likely culprit?
A1: Low overall yield is most often traced back to two critical stages: the reductive cyclization of the enamine (Stage 1) or, more commonly, the regioselectivity of the bromination (Stage 2). In the Leimgruber-Batcho synthesis, incomplete reduction or side reactions during cyclization can decrease the yield of the indole core.[4] However, the most significant loss of material typically occurs during bromination, where the formation of undesired isomers (e.g., 3-bromo, 5-bromo) is a frequent issue, complicating purification and reducing the yield of the target C7-isomer.[11]
Q2: How can I confirm the regiochemistry of my brominated product?
A2: The most definitive method is 1H NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons are diagnostic. For the 7-bromo isomer, you would expect to see three distinct aromatic protons on the benzene portion of the indole. Specifically, the proton at C4 will be a doublet, coupled to the proton at C5. The C5 proton will appear as a triplet (or doublet of doublets), coupled to both C4 and C6. The C6 proton will be a doublet, coupled to C5. This pattern is distinct from other isomers. 2D NMR techniques like COSY and HMBC can provide further confirmation.
Q3: I see multiple spots on my TLC after bromination. What are they likely to be?
A3: This is a classic problem. The spots likely correspond to:
-
Starting Material: Unreacted indole-2-carboxylic acid.
-
Desired Product: 7-bromo-1H-indole-2-carboxylic acid.
-
Isomeric Byproducts: The C3 position of indoles is highly nucleophilic, making 3-bromoindole a very common byproduct.[12][13] Depending on the reaction conditions, C5-bromo and various dibrominated species can also form.[14]
-
Oxidized Products: Indoles can be sensitive to oxidation, especially under harsh conditions, leading to colored impurities.
Q4: Is it better to brominate first and then form the indole ring, or form the ring and then brominate?
A4: Both strategies have merit. Starting with a pre-brominated precursor (e.g., 2-bromo-6-nitrotoluene or 3-bromo-2-methylaniline for a Fischer synthesis) can solve the regioselectivity problem upfront.[15] However, these starting materials can be more expensive or require additional synthetic steps to prepare. The Leimgruber-Batcho approach followed by bromination is often preferred due to the wide availability of o-nitrotoluenes, but it shifts the primary challenge to controlling the selectivity of the bromination step.[2][16]
Section 3: Troubleshooting Guide by Synthetic Stage
Stage 1: Indole Core Synthesis via Leimgruber-Batcho
This stage involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.[3]
Problem: The initial enamine formation is sluggish or gives a low yield.
-
Plausible Causes:
-
Insufficiently Activated Methyl Group: The acidity of the methyl protons on the o-nitrotoluene is crucial. Electron-donating groups on the ring can reduce this acidity and slow the reaction.
-
Reagent Quality: N,N-Dimethylformamide dimethyl acetal (DMFDMA) is moisture-sensitive and can degrade over time. The use of pyrrolidine or piperidine is known to accelerate the reaction by forming a more reactive intermediate.[16]
-
Temperature: The reaction often requires heating to proceed at a reasonable rate.
-
-
Solutions & Scientific Rationale:
-
Verify Reagent Quality: Use freshly opened or distilled DMFDMA.
-
Add an Amine Catalyst: The addition of pyrrolidine is highly recommended. It displaces dimethylamine from DMFDMA to generate a more reactive acetal, which facilitates the condensation with the weakly acidic methyl group of the nitrotoluene.[2]
-
Optimize Temperature: Screen temperatures between 80-120 °C. Monitor the reaction by TLC or 1H NMR to track the disappearance of the starting material.
-
Consider Microwave Assistance: Microwave irradiation has been shown to significantly accelerate the Leimgruber-Batcho reaction, often leading to higher yields and purities in shorter reaction times.[17]
-
Problem: The reductive cyclization step is incomplete or produces significant byproducts.
-
Plausible Causes:
-
Catalyst Inactivity: The palladium or Raney nickel catalyst may be old, poisoned, or used in insufficient quantity.
-
Inefficient Hydrogen Source: If using a transfer hydrogenation method (e.g., hydrazine), the decomposition to generate H2 may be inefficient.
-
Side Reactions: Over-reduction of the enamine double bond can occur, leading to 2-aminophenylethylamine derivatives as byproducts.[4]
-
-
Solutions & Scientific Rationale:
-
Catalyst Management: Use a fresh, high-quality catalyst. A typical loading for 10% Pd/C is 5-10 mol%. Ensure the reaction is adequately stirred to maintain catalyst suspension.
-
Optimize Reduction Conditions: While catalytic hydrogenation (H2 balloon or Parr shaker) is common, other reducing agents can be effective. These include iron in acetic acid, sodium dithionite, or tin(II) chloride.[2][4] Screening different reduction methods can identify the most effective one for your specific substrate.
-
Control Reaction Time and Temperature: Monitor the reaction closely. Prolonged reaction times, especially at elevated temperatures, can increase the formation of over-reduced byproducts.
-
| Parameter | Recommended Condition | Rationale |
| Enamine Formation | DMFDMA (2.0 eq.), Pyrrolidine (1.0 eq.) | Pyrrolidine accelerates the formation of the reactive intermediate.[2] |
| Solvent (Enamine) | DMF or Toluene | High boiling point allows for necessary heating. |
| Temperature (Enamine) | 100-120 °C | Provides sufficient energy to overcome the activation barrier. |
| Reduction Catalyst | 10% Pd/C (5-10 mol%) or Raney Nickel | Effective for the reduction of the nitro group and subsequent cyclization.[4][16] |
| Hydrogen Source | H2 gas (balloon or >1 atm) or Hydrazine | Direct hydrogenation is clean; hydrazine is a convenient alternative.[2] |
| Solvent (Reduction) | Methanol, Ethanol, or Ethyl Acetate | Good solvents for both the substrate and for hydrogenation. |
Stage 2: Regioselective Bromination of the Indole Core
This is often the most challenging step. The indole ring is electron-rich, and electrophilic attack typically favors the C3 position. Directing the bromine to the C7 position requires careful selection of reagents and conditions.
Caption: Factors controlling the regioselectivity of indole bromination.
Problem: The main product is 3-bromoindole, not 7-bromoindole.
-
Plausible Cause: This is the kinetically favored outcome. The C2-C3 double bond is the most electron-rich part of the molecule, and electrophilic attack at C3 proceeds through a stable cationic intermediate.[12][18]
-
Solutions & Scientific Rationale:
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br2) as it provides a low, steady concentration of electrophilic bromine, which can improve selectivity and reduce the formation of polybrominated byproducts.[11]
-
Solvent Choice: Perform the reaction in a non-polar solvent like dichloromethane (DCM) or chloroform at low temperatures (e.g., -78 °C to 0 °C). This can sometimes enhance selectivity by slowing down the rate of reaction at the most reactive sites.
-
N-Protection Strategy: This is the most robust solution. Protecting the indole nitrogen with a bulky directing group (e.g., tosyl, -SO2R) can sterically hinder the C2 and C6 positions, thereby favoring electrophilic attack at C7. The protecting group can be removed later. While this adds steps, it often provides the cleanest route to the desired isomer.
-
Problem: I am getting a mixture of 5-bromo and 7-bromo isomers.
-
Plausible Cause: The electronic activation provided by the indole nitrogen influences the C5 and C7 positions in addition to C3. Without strong steric directing effects, a mixture is often unavoidable.
-
Solutions & Scientific Rationale:
-
Precise Stoichiometry: Use exactly 1.0 equivalent of the brominating agent. Add the agent slowly to the reaction mixture at a low temperature to minimize over-reaction.
-
Purification Strategy: This may be a case where yield optimization is achieved through purification rather than reaction selectivity. Careful column chromatography using a shallow solvent gradient is essential to separate the isomers. HPLC can also be used for analytical and preparative separations.
-
Stage 3: Esterification of the Carboxylic Acid
The final step is the conversion of the carboxylic acid to its methyl ester.
Problem: The indole ring decomposes during acid-catalyzed (Fischer) esterification.
-
Plausible Cause: The indole nucleus is sensitive to strong acids and high temperatures, which are characteristic of classic Fischer esterification conditions (e.g., refluxing in methanol with concentrated H2SO4).[19][20] This can lead to polymerization and significant darkening of the reaction mixture.
-
Solutions & Scientific Rationale:
-
Milder Acid Catalysis: Use a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or run the reaction at a lower temperature for a longer period.
-
Avoid Strong Protic Acids: A superior method is to deprotonate the carboxylic acid with a non-nucleophilic base (e.g., K2CO3, Cs2CO3) in a solvent like DMF or acetone, and then add an alkylating agent such as methyl iodide (MeI) or dimethyl sulfate. This method avoids strongly acidic conditions entirely and proceeds at or slightly above room temperature, preserving the integrity of the indole ring.
-
Use Esterification Reagents: Reagents like trimethylsilyldiazomethane (TMS-diazomethane) can esterify carboxylic acids under very mild, neutral conditions, although it is toxic and requires careful handling.
-
Section 4: Validated Experimental Protocols
Protocol 1: Selective Bromination of 1H-Indole-2-carboxylic acid
This protocol prioritizes C7 selectivity but may still require chromatographic purification.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1H-indole-2-carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF or a mixture of THF/DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled indole solution over 30-60 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction: Stir the reaction mixture at -20 °C and monitor its progress by TLC (e.g., using a 10:1 DCM:Methanol eluent). The reaction is typically complete within 1-3 hours.
-
Quench: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system, to separate the desired 7-bromo isomer from other byproducts.
Protocol 2: Mild Esterification of 7-Bromo-1H-indole-2-carboxylic acid
This protocol avoids harsh acidic conditions to prevent product degradation.
-
Setup: To a round-bottom flask, add 7-bromo-1H-indole-2-carboxylic acid (1.0 eq.) and anhydrous potassium carbonate (K2CO3) (2.0-3.0 eq.).
-
Solvent: Add anhydrous DMF or acetone to the flask (approx. 0.2 M concentration).
-
Alkylation: Add methyl iodide (MeI) (1.5 eq.) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC by taking a small aliquot, quenching it with dilute HCl, extracting with ethyl acetate, and spotting the organic layer. The reaction is typically complete in 4-12 hours.
-
Workup: Once the reaction is complete, filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash extensively with water to remove the DMF. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity but can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. reddit.com [reddit.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. vc.bridgew.edu [vc.bridgew.edu]
- 12. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. fiveable.me [fiveable.me]
- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 7-Bromoindoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges of low yields in the Suzuki-Miyaura cross-coupling of 7-bromoindoles. The unique electronic and steric properties of the indole scaffold can present challenges, but with careful optimization, high-yielding transformations are readily achievable.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to help you diagnose and resolve common problems encountered during the Suzuki coupling of 7-bromoindoles.
Q1: My reaction shows a low conversion rate, with a significant amount of unreacted 7-bromoindole. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent issue and can often be traced back to several key factors related to catalyst activity and reaction conditions.
-
Catalyst Deactivation: The Pd(0) active catalyst is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] All solvents and reagents should be thoroughly degassed. Use fresh, high-quality palladium sources and phosphine ligands, as they can degrade over time.[1][2]
-
Insufficient Catalyst Activity: 7-Bromoindole can be a challenging substrate. Standard catalysts like Pd(PPh₃)₄ may not be active enough. Consider switching to more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos, which can accelerate both the oxidative addition and reductive elimination steps.[3] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) are often more efficient at generating the active Pd(0) species.[4]
-
Suboptimal Base Selection: The base plays a critical role in the transmetalation step.[5] If you are using a mild base like Na₂CO₃, it may not be strong enough. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can significantly improve the reaction rate.[3][5] Ensure the base is finely powdered to maximize its surface area and reactivity.[6]
-
Temperature and Reaction Time: Some Suzuki couplings require higher temperatures to proceed efficiently. If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[7][8] Additionally, ensure the reaction is running for a sufficient amount of time by monitoring its progress with TLC or LC-MS.
Q2: I am observing a significant amount of a debrominated side product (indole) in my reaction mixture. How can I minimize this?
A2: The formation of a debrominated product, also known as protodehalogenation, is a common side reaction in Suzuki couplings, especially with electron-rich heteroaryl halides.[9]
-
Source of Protons: The primary cause is the presence of a proton source that quenches the organopalladium intermediate before it can undergo transmetalation. This can be residual water in your solvents or reagents. While some Suzuki protocols benefit from a small amount of water to facilitate the transmetalation of the boronic acid, excessive water can be detrimental.[3] If you suspect this is an issue, try using anhydrous conditions.
-
Reaction Kinetics: If the rate of transmetalation is slow compared to the rate of protodehalogenation, you will favor the formation of the side product. To address this, you can:
-
Increase the concentration of the boronic acid: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help to drive the transmetalation forward.
-
Choose a more reactive boronic acid derivative: Boronic acid pinacol esters are often more stable and can provide a slow, sustained release of the boronic acid, which can sometimes mitigate side reactions.[10][11]
-
-
Ligand Choice: The choice of ligand can also influence the relative rates of the desired coupling and undesired side reactions. Bulky, electron-rich ligands can stabilize the organopalladium intermediate and promote the desired reductive elimination.[11]
Q3: My main side product appears to be the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is another common issue that can significantly lower the yield of your desired product.[12]
-
Presence of Oxygen: The most common cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[12] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway. Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas are crucial to prevent this.[13][14]
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the reduction to the active Pd(0) species is efficient. The use of phosphine ligands helps in this reduction process.
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to an increase in homocoupling products. Monitor the reaction closely and stop it once the starting material is consumed.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the Suzuki coupling of 7-bromoindoles.
Q4: What are the recommended starting conditions for a Suzuki coupling with a novel 7-bromoindole?
A4: For a new 7-bromoindole substrate, it is always best to start with a reliable set of conditions and then optimize from there. The following table provides a good starting point for your initial experiments.
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst | PdCl₂(dppf) (3-5 mol%) | Often a good starting point for heteroaromatic couplings.[3][15] |
| Ligand | dppf (comes with the catalyst) | Provides good stability and activity for many systems. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Effective bases for activating the boronic acid.[3][5] |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) | A common and effective solvent system for Suzuki couplings.[16][17] |
| Temperature | 90-100 °C | A good starting temperature range for many Suzuki reactions. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess helps to drive the reaction to completion. |
Q5: How does the N-H proton of the indole affect the reaction, and should I consider N-protection?
A5: The acidic N-H proton of the indole ring can potentially interfere with the Suzuki coupling reaction in a few ways:
-
Base Consumption: The base can deprotonate the indole N-H, which may reduce the amount of base available to activate the boronic acid.
-
Catalyst Inhibition: The resulting indolide anion could potentially coordinate to the palladium center and inhibit catalysis.
-
Side Reactions: In some cases, N-arylation can occur as a side reaction.
While many Suzuki couplings on NH-free indoles proceed without issue, if you are experiencing low yields or complex reaction mixtures, N-protection is a worthwhile strategy to consider.[9] Common protecting groups for indoles include Boc, SEM, and tosyl groups.
Q6: I am seeing a byproduct that I suspect is from protodeboronation of my boronic acid. How can I confirm this and what are the mitigation strategies?
A6: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of the corresponding arene.[18] This is a common side reaction, particularly with electron-deficient or sterically hindered boronic acids.[10][18]
-
Confirmation: The easiest way to confirm protodeboronation is to analyze your crude reaction mixture by LC-MS or GC-MS and look for the mass of the arene that corresponds to your boronic acid starting material.
-
Mitigation Strategies:
-
Use a more stable boronic acid derivative: As mentioned earlier, boronic acid pinacol esters, MIDA boronates, or aryltrifluoroborates are generally more stable towards protodeboronation.[1][19]
-
Optimize the base and solvent: Using milder bases like KF or Cs₂CO₃ can sometimes reduce the rate of protodeboronation.[1] Anhydrous conditions can also be beneficial as water can act as the proton source.[1]
-
Faster reaction kinetics: Increasing the rate of the desired Suzuki coupling can outcompete the protodeboronation side reaction. This can be achieved by using a more active catalyst/ligand system or by increasing the reaction temperature.[18]
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. Understanding this cycle is fundamental to troubleshooting your reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Protodeboronation - Wikipedia [en.wikipedia.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
preventing dehalogenation of methyl 7-bromo-1H-indole-2-carboxylate in cross-coupling reactions
Topic: Preventing Dehalogenation of Methyl 7-bromo-1H-indole-2-carboxylate
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the sensitive substrate, this compound. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design.
Dehalogenation is a frequently observed and often frustrating side reaction in palladium-catalyzed cross-coupling, particularly with electron-rich heteroaryl halides. The indole nucleus, especially when unsubstituted on the nitrogen, is highly electron-rich, making the C-Br bond susceptible to cleavage via undesired pathways. This guide provides a structured approach to diagnosing and solving this common issue.
Frequently Asked Questions (FAQs)
Q1: What exactly is dehalogenation in the context of my cross-coupling reaction?
Dehalogenation, or more specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on your indole substrate is replaced by a hydrogen atom, yielding methyl 1H-indole-2-carboxylate. This byproduct consumes your starting material, reduces the yield of the desired coupled product, and complicates purification.
Q2: Why is my this compound substrate so prone to this side reaction?
Several factors make this substrate particularly challenging:
-
Electron-Rich Heterocycle: The indole ring system is inherently electron-rich. This property, while beneficial for some reactions, can facilitate side reactions. Deprotonation of the N-H bond by the base further increases the electron density of the ring system.[1][2]
-
N-H Acidity and Coordination: The proton on the indole nitrogen is acidic and can be removed by the base in the reaction. The resulting indolide anion is even more electron-rich. Furthermore, the nitrogen lone pair can coordinate to the palladium catalyst, potentially inhibiting the desired catalytic cycle.[1]
-
Mechanism of Dehalogenation: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This hydride can be transferred to the aryl group in a reductive elimination step, cleaving the C-Br bond and forming a C-H bond instead of the desired C-C, C-N, or C-O bond.
Q3: Where does the palladium-hydride (Pd-H) species come from?
The formation of a Pd-H intermediate is the crucial step in the dehalogenation pathway. This species can be generated through several mechanisms:
-
From the Base: Certain bases, particularly strong alkoxide bases like sodium tert-butoxide (NaOtBu), can undergo β-hydride elimination to generate a hydride on the palladium center.
-
From Solvents: Solvents with available hydrogens, such as alcohols or even trace amounts of water, can act as hydride sources.[1][3]
-
From Reagents: Impurities in other reagents, like the organoboron compound in a Suzuki reaction, can sometimes contribute.
Q4: I'm seeing dehalogenation in my Suzuki-Miyaura reaction. Is it also common in other couplings like Buchwald-Hartwig or Sonogashira?
Yes, dehalogenation is a competitive side reaction across various palladium-catalyzed cross-couplings. In a Buchwald-Hartwig amination , β-hydride elimination from the palladium-amido intermediate can lead to dehalogenation and an imine byproduct.[4] In Suzuki-Miyaura couplings , a slow transmetalation step can give the palladium-aryl intermediate more time to encounter a hydride source.[1] The fundamental challenge of the competing dehalogenation pathway exists whenever a Pd(Ar)(X) intermediate is formed from an electron-rich aryl halide.
Troubleshooting Guide: High Levels of Dehalogenated Byproduct
If you are observing significant formation of methyl 1H-indole-2-carboxylate, a systematic approach to optimizing your reaction conditions is necessary. The following guide is structured to help you pinpoint and address the root cause.
Logical Workflow for Troubleshooting Dehalogenation
This flowchart provides a step-by-step decision-making process for addressing the dehalogenation issue.
Caption: A logical workflow for troubleshooting dehalogenation.
Issue 1: Inappropriate Catalyst System (Ligand & Precatalyst)
Causality: The ligand is arguably the most critical factor. Its job is to stabilize the palladium center and accelerate the rate-limiting steps of the desired catalytic cycle (oxidative addition and reductive elimination). Bulky, electron-rich phosphine ligands promote the final reductive elimination step to form the desired product, making this step kinetically faster than the competing dehalogenation pathway.[5][6]
Recommended Actions:
-
Ligand Screening: Discontinue use of simple phosphine ligands like PPh₃. Switch to modern biaryl phosphine ligands.
-
Use Palladium Precatalysts: Instead of using sources like Pd(OAc)₂ or Pd₂(dba)₃ directly with a ligand, consider using a well-defined precatalyst (e.g., SPhos Pd G3). These complexes ensure the efficient in situ generation of the active monoligated Pd(0) species, which can improve reaction outcomes and reproducibility.[8][9]
Issue 2: Suboptimal Base Selection
Causality: The base plays a multifaceted role. It is required to activate the nucleophile (e.g., the boronic acid in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig).[10] However, a base that is too strong or has β-hydrogens (like NaOtBu) can directly contribute to the formation of Pd-H species. Weaker inorganic bases are often sufficient for the reaction and are less likely to be a hydride source.[1][7]
Recommended Actions:
-
Avoid Strong Alkoxide Bases: If using NaOtBu or KOtBu and observing dehalogenation, switch to a weaker base.
-
Recommended Bases:
Issue 3: The Unprotected Indole N-H Group
Causality: The acidic N-H proton is a major contributor to the substrate's sensitivity. Deprotonation by the base generates a highly electron-rich indolide anion, which can alter the electronic properties of the C-Br bond and its reactivity in the oxidative addition step. In some cases, this can favor pathways leading to dehalogenation.[1][2]
Recommended Action:
-
Protect the Nitrogen: This is often the most robust solution. Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) temporarily masks the N-H functionality.[1][2][7] This prevents deprotonation, reduces the ring's excess electron density, and often leads to cleaner and higher-yielding reactions. The protecting group can be removed in a subsequent step. It has been observed that for some pyrrole systems, N-protection is essential to suppress dehalogenation.[2]
Summary of Key Parameter Effects
| Parameter | Condition Promoting Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Ligand | Simple, less bulky ligands (e.g., PPh₃) | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos)[1] | Accelerates desired reductive elimination over dehalogenation. |
| Base | Strong alkoxides (e.g., NaOtBu) | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃)[1][7] | Reduces the chance of generating Pd-H species from the base. |
| Temperature | High temperatures (e.g., >110 °C) | Lowest effective temperature (e.g., 80-100 °C)[8][11] | Dehalogenation may have a higher activation energy. |
| Substrate | Unprotected N-H group | N-Boc or N-SEM protected indole[1][2] | Prevents formation of the highly electron-rich indolide anion. |
| Atmosphere | Presence of air/moisture | Strictly inert (Ar/N₂) and anhydrous conditions | Prevents catalyst degradation and side reactions.[3] |
Experimental Protocols
The following are general starting-point protocols designed to minimize dehalogenation. They should be optimized for your specific coupling partner.
Protocol 1: Dehalogenation-Minimizing Suzuki-Miyaura Coupling
This protocol utilizes a robust catalyst system known to suppress dehalogenation for challenging heteroaryl bromides.[1]
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 2-4 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add degassed solvent. A common choice is a mixture of 1,4-dioxane and water (e.g., 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dehalogenation-Minimizing Buchwald-Hartwig Amination
This protocol is adapted for C-N bond formation, focusing on a ligand and base combination less prone to causing dehalogenation.[7]
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Inert Atmosphere: Seal the vessel, remove from the glovebox, and place under a positive pressure of Argon or Nitrogen.
-
Solvent Addition: Add degassed anhydrous toluene or tert-amyl alcohol.
-
Reaction: Heat the mixture to 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Mechanistic Visualization
Understanding the catalytic cycle is key to troubleshooting. The diagram below illustrates how hydrodehalogenation competes with the productive cross-coupling pathway.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of Methyl 7-Bromo-1H-indole-2-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of methyl 7-bromo-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful isolation of this compound using column chromatography. Our approach is grounded in extensive laboratory experience and established scientific principles to ensure you can achieve high purity with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the column chromatography of this compound, presented in a question-and-answer format.
Question: Why is my compound streaking or tailing on the TLC plate and the column?
Answer: Peak tailing is a common issue when purifying indole derivatives.[1][2][3] This phenomenon can be attributed to several factors:
-
Interaction with Acidic Silica Gel: The indole nitrogen is basic and can interact strongly with the slightly acidic surface of silica gel, leading to poor peak shape.[3]
-
Sample Overloading: Applying a too-concentrated sample can saturate the stationary phase, causing the band to broaden and tail.[1][3]
-
Inappropriate Solvent System: If the mobile phase is not optimized, it may not effectively elute the compound in a tight band.
Solutions:
-
Mobile Phase Modification: To mitigate the interaction with silica gel, add a small amount of a basic modifier to your eluent. A common choice is 0.1–2.0% triethylamine (NEt₃).[3] Alternatively, a 1-10% solution of ammonia in methanol can be effective.[3]
-
Sample Load Adjustment: Ensure your sample is adequately diluted before loading it onto the column. A good rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1, and for difficult separations, this can be increased to 50:1 or even 100:1.[4][5]
-
Dry Loading: If the compound has poor solubility in the eluent, consider dry loading.[6] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[6][7]
Question: My compound seems to be degrading on the column. How can I confirm this and what can I do?
Answer: Indole compounds can be sensitive and may degrade on acidic silica gel.[3][8]
Confirmation:
-
2D TLC Analysis: To check for on-plate degradation, you can perform a two-dimensional TLC.[6][9] Spot your compound in one corner of a TLC plate and run it in a suitable solvent system. After drying, rotate the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you should see a single spot on the diagonal. The appearance of new spots indicates degradation.
Solutions:
-
Deactivation of Silica Gel: Before packing your column, you can slurry the silica gel in the chosen eluent containing triethylamine to neutralize the acidic sites.
-
Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like neutral alumina or florisil.[8] However, be aware that the elution profile will change, and you will need to re-optimize your solvent system using TLC with the new stationary phase.
Question: I'm not getting good separation between my product and an impurity, even though they have different Rf values on the TLC.
Answer: This can be a frustrating issue, and several factors could be at play:
-
Column Packing: A poorly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase and poor separation.
-
Flow Rate: An excessively high flow rate reduces the number of equilibrium steps between the stationary and mobile phases, diminishing separation efficiency.[6][10] Conversely, a very slow flow rate can lead to band broadening due to diffusion.[10]
-
Solvent Polarity: A sudden, large increase in solvent polarity during a gradient elution can cause all compounds to elute together.[4]
Solutions:
-
Proper Column Packing: Ensure your column is packed uniformly as a slurry to avoid air bubbles and channels.[4][11] Gently tap the column as you pack to encourage even settling of the silica gel.
-
Optimize Flow Rate: For gravity columns, adjust the stopcock to achieve a steady drip rate. For flash chromatography, regulate the pressure to maintain a consistent and optimal flow.
-
Shallow Gradient: If using a gradient elution, increase the polarity of the mobile phase gradually.[12] This will allow for better resolution between compounds with similar polarities.
Frequently Asked Questions (FAQs)
What is a good starting solvent system for the TLC analysis of this compound?
A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is an excellent starting point.[12] Begin with a ratio of around 4:1 (Hexanes:Ethyl Acetate) and adjust the polarity to achieve an Rf value for your target compound of approximately 0.2-0.4 for optimal separation on a column.[5]
How do I visualize the spots on the TLC plate?
This compound is an aromatic and conjugated system, so it should be visible under UV light at 254 nm, appearing as a dark spot on a fluorescent background.[13][14] For further confirmation, you can use a chemical stain. A p-anisaldehyde stain followed by gentle heating is a good general-purpose stain for a wide variety of functional groups.[15][16] An iodine chamber is another simple and often effective method for visualizing organic compounds.[14]
Should I use a gradient or isocratic elution?
The choice between gradient and isocratic (constant solvent composition) elution depends on the complexity of your crude mixture.
-
Isocratic Elution: If your TLC shows good separation between the desired product and impurities with a single solvent system, an isocratic elution is simpler and can provide excellent purification.
-
Gradient Elution: If your crude material contains multiple components with a wide range of polarities, a gradient elution is more efficient. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product and then more polar impurities.[12]
How much silica gel should I use?
A general guideline is to use 30 to 100 times the weight of your crude sample in silica gel.[4][5] For simple separations, a 30:1 ratio may be sufficient. For more challenging separations of closely eluting compounds, a higher ratio (e.g., 100:1) will provide better resolution.
Experimental Protocols
Protocol 1: TLC Analysis and Solvent System Optimization
-
Prepare a stock solution of your crude this compound in a small amount of dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, use a capillary spotter to apply a small spot of your stock solution.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., 4:1).
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm).[13][14] Circle the spots with a pencil.
-
Calculate the Rf value for each spot. Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for the desired product.[5] If tailing is observed, add 0.5% triethylamine to the eluent.
Protocol 2: Column Chromatography Purification
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Optimized eluent (from TLC analysis)
-
Crude this compound
-
Collection tubes or flasks
Procedure:
-
Column Preparation: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[11]
-
Packing the Column (Slurry Method): In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a slurry.[4][11] Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.[11]
-
Adding Sand: Once the silica has settled, add a small layer of sand on top to protect the silica bed from disturbance when adding solvent.[4][11]
-
Loading the Sample (Wet Loading): Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[6] Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the sand layer.[6]
-
Elution: Carefully add the eluent to the top of the column. Begin collecting fractions. If using a gradient, start with the lowest polarity solvent mixture and gradually increase the polarity as the column runs.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Example Solvent Systems for TLC Optimization
| Hexanes:Ethyl Acetate Ratio | Observed Rf of Product | Comments |
| 9:1 | 0.65 | Too high, decrease polarity. |
| 4:1 | 0.30 | Good starting point for column. |
| 2:1 | 0.10 | Too low, increase polarity. |
| 4:1 + 0.5% NEt₃ | 0.32 | Reduced tailing, improved spot shape. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for common column chromatography issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. researchgate.net [researchgate.net]
- 13. epfl.ch [epfl.ch]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. silicycle.com [silicycle.com]
Technical Support Center: HPLC Purification of Methyl 7-Bromo-1H-indole-2-carboxylate
Welcome to the technical support center for the purification of methyl 7-bromo-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who require a robust and reliable High-Performance Liquid Chromatography (HPLC) protocol for isolating this key indole intermediate. As a versatile building block in drug discovery, achieving high purity is paramount for its use in subsequent synthetic steps and biological assays.[1]
This document moves beyond a simple set of instructions. It is structured as a direct line to an application scientist, providing in-depth answers to the critical questions and troubleshooting scenarios you may encounter. We will delve into the causality behind each methodological choice, ensuring you not only succeed in your purification but also understand the principles to adapt this method to similar molecules.
Troubleshooting Guide: Addressing Common Purification Challenges
This section addresses specific, in-experiment issues. The question-and-answer format is designed to help you quickly diagnose and resolve problems encountered during the HPLC run.
Question 1: My primary peak is exhibiting significant fronting. What are the likely causes and how can I fix it?
Answer: Peak fronting, where the peak slopes gently in the front and rises sharply, is a common but solvable issue. It negatively impacts the accuracy of peak integration and can make fraction collection challenging.[2] The primary causes are typically related to overloading the column or solvent incompatibility issues.[3][4][5]
-
Causality & Diagnosis: Fronting often occurs when the concentration of the analyte at the peak's center is so high that it saturates the stationary phase. Molecules in the overloaded region travel faster, closer to the speed of the mobile phase, as they cannot all interact with the stationary phase, thus eluting earlier than the rest of the band. Another common cause is injecting the sample in a solvent that is significantly "stronger" (more eluting power) than the mobile phase. This causes the initial band of sample to spread out and travel too quickly at the column head.[5]
-
Step-by-Step Solution:
-
Reduce Sample Concentration: The most direct solution is to dilute your sample. Perform a serial dilution (e.g., 10-fold and 100-fold) and re-inject. If the peak shape improves and becomes more symmetrical, you are dealing with mass overload.[3][4] For preparative work, you may need to accept some fronting to maximize throughput, but it should not compromise the required purity.
-
Decrease Injection Volume: If you are injecting a large volume, you may be experiencing volume overload. Reduce the injection volume by half and observe the effect on peak shape.[3]
-
Match Injection Solvent to Mobile Phase: This is a critical step. Never dissolve your sample in 100% strong solvent (like pure Acetonitrile or DMSO) if your mobile phase starts at a high aqueous percentage. The ideal injection solvent is the initial mobile phase itself.[2][6] If your compound has poor solubility in the initial mobile phase, dissolve it in the minimum required amount of a strong solvent (like DMSO) and then dilute it with the initial mobile phase (e.g., water or Mobile Phase A) to the greatest extent possible while maintaining solubility.
-
Question 2: I'm observing significant peak tailing for my indole product. What's happening and what is the solution?
Answer: Peak tailing is perhaps the most frequent issue when purifying nitrogen-containing heterocyclic compounds like indoles. It is characterized by a peak with a sharp front and a long, sloping tail. Tailing reduces resolution between adjacent peaks and can lead to impure fractions.
-
Causality & Diagnosis: The primary cause of tailing for basic or weakly acidic compounds is secondary interaction with exposed, acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[7] These sites can strongly and non-specifically bind with your analyte, releasing it slowly and causing the characteristic "tail."
-
Step-by-Step Solution:
-
Incorporate an Acidic Modifier: The most effective solution is to add a small amount of acid to your mobile phase.[8] Formic acid (FA) or trifluoroacetic acid (TFA) at a concentration of 0.05-0.1% (v/v) is standard practice. The acid serves two purposes: it protonates the silanol groups, effectively "masking" them from interacting with your analyte, and it ensures your analyte exists in a single ionic state, preventing peak splitting or broadening.[9] For MS-compatible methods, formic acid is preferred.
-
Check Mobile Phase pH: For indole-2-carboxylic acids, the mobile phase pH should ideally be at least 1.5-2 units below the analyte's pKa to ensure it is in its neutral, non-ionized form, which promotes better retention and peak shape in reversed-phase chromatography.[6][8]
-
Use a Modern, End-Capped Column: Modern HPLC columns, often labeled as "high-purity silica" or "base-deactivated," are specifically designed with minimal residual silanol activity. Many are "end-capped," meaning the accessible silanol groups have been chemically reacted (e.g., with trimethylsilane) to make them inert. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.[7][8]
-
Question 3: My sample of this compound won't dissolve in the initial mobile phase. What should I do?
Answer: Solubility is a critical first step. Injecting a sample with precipitated material can block column frits, leading to high backpressure and a ruined column. This compound is a relatively non-polar organic molecule and is expected to have poor solubility in highly aqueous solutions.
-
Causality & Diagnosis: The principle of "like dissolves like" applies. Your compound is much more soluble in organic solvents than in water. The challenge is to get it onto the column in a solvent that doesn't ruin the chromatography.
-
Step-by-Step Solution:
-
Use a Co-Solvent Approach: Prepare your sample by first dissolving it in a minimal volume of a strong, water-miscible organic solvent in which it is freely soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Dilute with Weaker Solvent: Once dissolved, slowly add your initial mobile phase solvent (e.g., water with 0.1% formic acid) to this concentrated solution until you just begin to see signs of precipitation (cloudiness). This indicates you have reached the solubility limit. Add a small amount of the strong solvent back in to re-dissolve it completely. This ensures you are injecting the sample in the weakest possible solvent mixture.
-
Alternative Solvents: If DMSO is not ideal, you can try dissolving the sample directly in a 50:50 mixture of Acetonitrile:Water (with acid modifier). This is often a good compromise between solvating power and chromatographic compatibility.[8]
-
Frequently Asked Questions (FAQs)
This section covers broader topics and best practices for developing a successful purification protocol from the ground up.
Question 1: How do I select the right HPLC column for this compound?
Answer: Column selection is the foundation of your separation. The choice depends on the properties of your analyte and the desired outcome (e.g., analytical separation vs. preparative purification).[10]
-
Separation Mode: For a non-polar organic molecule like this compound, Reversed-Phase (RP) chromatography is the standard and most effective mode.[10][11] This uses a non-polar stationary phase and a polar mobile phase.
-
Stationary Phase: The most common and robust choice is a C18 (Octadecylsilane) bonded silica column.[10] C18 phases provide excellent hydrophobic retention for aromatic compounds. For preparative work, a particle size of 5 µm or 10 µm is common, as it offers a good balance between efficiency and backpressure.[11][12]
-
Column Dimensions:
-
Analytical (Method Development): A typical column is 4.6 mm (internal diameter) x 150-250 mm (length) with 3-5 µm particles. This provides high resolution for identifying impurities.[13]
-
Preparative (Purification): Dimensions are scaled up to accommodate larger sample loads. A column of 20-50 mm (ID) x 250 mm (length) is common for lab-scale purification.[13]
-
-
Pore Size: For small molecules (< 2000 Da), a standard pore size of 100-120 Å is appropriate.[14]
Question 2: Should I use an isocratic or a gradient elution method?
Answer: The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your sample mixture.[15][16]
-
Isocratic Elution: This method uses a single, unchanging mixture of solvents (e.g., 70% Acetonitrile / 30% Water). It is simple, robust, and provides a stable baseline.[17] However, it is only suitable for separating compounds with very similar polarities. For complex mixtures, it can lead to poor resolution for early-eluting peaks and very broad, slow-eluting peaks for strongly retained compounds.[15][18]
-
Gradient Elution: This method starts with a high percentage of a "weak" solvent (e.g., water) and gradually increases the percentage of a "strong" organic solvent (e.g., acetonitrile).[19] For purifying a crude reaction mixture containing your target compound, starting materials, and byproducts, a gradient elution is almost always superior. [15][19] It provides better resolution across a wide polarity range, results in sharper peaks for late-eluting compounds, and reduces the overall run time.[18]
Question 3: What is a good starting point for a UV detection wavelength?
Answer: The indole scaffold contains a strong UV chromophore. A diode array detector (DAD) or photodiode array (PDA) detector is ideal as it can scan a range of wavelengths.
-
Recommended Wavelength: Based on the indole structure, a detection wavelength of 280 nm is an excellent and commonly used starting point that provides good sensitivity for most indole derivatives.[20][21] You can also monitor at a secondary wavelength, such as 254 nm, which is a common wavelength for aromatic compounds.[21] If you have a pure standard, running a UV scan from 200-400 nm will allow you to identify the absorbance maximum (λmax) for optimal sensitivity.
Question 4: How do I scale my analytical method up to a preparative scale?
Answer: Scaling from an analytical to a preparative column is a systematic process based on maintaining linear velocity while adjusting for the change in column geometry.[22]
-
Principle: The goal is to achieve the same separation on the larger column. To do this, you must adjust the flow rate and injection volume in proportion to the change in the column's cross-sectional area.
-
Calculations:
-
Flow Rate Scale-Up:
-
Flow Rate (Prep) = Flow Rate (Analytical) × [ (ID (Prep))^2 / (ID (Analytical))^2 ]
-
Example: Scaling from a 4.6 mm ID analytical column at 1.0 mL/min to a 21.2 mm ID prep column:
-
Flow Rate (Prep) = 1.0 mL/min × [ (21.2 mm)^2 / (4.6 mm)^2 ] ≈ 21.2 mL/min
-
-
Injection Volume Scale-Up: The same formula applies to the injection volume to maintain a similar sample load relative to the column size. However, for preparative chromatography, the goal is often to overload the column to maximize throughput.[22] You should start with the scaled injection volume and then systematically increase it in subsequent runs until the resolution between your target peak and the nearest impurity degrades to the minimum acceptable level.
-
Detailed Experimental Protocol
This protocol provides a robust starting point for the purification of this compound.
1. Sample Preparation
-
Weigh approximately 50-100 mg of the crude reaction mixture into a clean glass vial.
-
Add the minimum volume of DMSO required to fully dissolve the solid (e.g., 0.5 - 1.0 mL).
-
Dilute the DMSO solution with Mobile Phase A (see below) until the first sign of persistent cloudiness, then add a drop of DMSO to redissolve.
-
Filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC System and Parameters
-
System: Preparative HPLC system with a UV-Vis or DAD/PDA detector and fraction collector.
-
Column: C18, 20 mm ID x 250 mm length, 5 µm particle size.
-
Mobile Phase A: Deionized Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detection: 280 nm.
-
Flow Rate: 20.0 mL/min.
-
Column Temperature: Ambient (~25 °C).
-
Injection Volume: 1.0 - 5.0 mL (start with a smaller volume and increase in subsequent runs to optimize loading).
3. Gradient Elution Method
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Curve |
| 0.0 | 60 | 40 | Linear |
| 20.0 | 10 | 90 | Linear |
| 25.0 | 10 | 90 | Linear |
| 25.1 | 60 | 40 | Linear |
| 30.0 | 60 | 40 | Linear |
4. Post-Purification Workflow
-
Fraction Collection: Collect fractions based on the UV signal of the target peak.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.
-
Pooling and Solvent Removal: Combine the pure fractions in a round-bottom flask. Remove the acetonitrile and water using a rotary evaporator. Note that removing the final traces of water may require lyophilization (freeze-drying) or co-evaporation with a suitable organic solvent like toluene.
Visual Workflow Diagrams
The following diagrams illustrate the key decision-making and operational workflows described in this guide.
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
Caption: A streamlined workflow for preparative HPLC purification.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 3. Blogs | Restek [discover.restek.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. youtube.com [youtube.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Column Selection Guide [scioninstruments.com]
- 11. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 12. HPLC Column Selection Guide [uhplcslab.com]
- 13. labtech.tn [labtech.tn]
- 14. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. mastelf.com [mastelf.com]
- 17. uhplcs.com [uhplcs.com]
- 18. biotage.com [biotage.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. agilent.com [agilent.com]
managing side reactions in the Fischer indole synthesis of 7-bromoindoles
Welcome to the technical support center for the Fischer indole synthesis, with a specialized focus on managing side reactions during the preparation of 7-bromoindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet often challenging reaction. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to empower you to troubleshoot and optimize your synthesis.
Troubleshooting Guide: Common Issues & Immediate Solutions
This section addresses the most frequent problems encountered during the synthesis of 7-bromoindoles.
Q1: My reaction has failed, or the yield is extremely low. What are the primary causes?
Answer: A low or zero yield in the Fischer indolization of a 7-bromoindole is typically traced back to a few critical factors:
-
Deactivated Arylhydrazine: The starting material, likely a 2-bromophenylhydrazine, is electronically deactivated by the electron-withdrawing bromine atom. This deactivation hinders the key[1][1]-sigmatropic rearrangement step, which is the reaction's rate-determining step.[2] The reaction requires an electron-rich aniline moiety to attack an electron-poor alkene, and the bromine atom works against this.[2]
-
Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are paramount. While the reaction is acid-catalyzed, overly harsh conditions can lead to degradation of the starting material or product. Conversely, an acid that is too weak may not be sufficient to promote the necessary tautomerization and rearrangement steps.[1][3] Polyphosphoric acid (PPA) and Eaton's reagent are often effective for deactivated systems.
-
Unstable Hydrazone Intermediate: The phenylhydrazone formed from the arylhydrazine and the ketone/aldehyde can be unstable. In some cases, attempting to isolate the hydrazone before cyclization leads to decomposition. A one-pot procedure where the hydrazone is formed and cyclized in situ is often more successful.[4]
-
N-N Bond Cleavage: A significant failure pathway for the Fischer indole synthesis is the acid-catalyzed cleavage of the N-N bond in the hydrazone or ene-hydrazine intermediate.[4][5] This leads to the formation of byproducts like aniline and 3-methylindole instead of the desired product.[5]
Q2: My TLC plate shows multiple spots that are difficult to separate. What are these impurities?
Answer: The presence of multiple, often closely-eluting, spots is a classic sign of side reactions. The most common impurities are:
-
Regioisomers: If you started with a 3-bromophenylhydrazine instead of a 2-bromophenylhydrazine, you will inevitably form a mixture of the 5-bromo- and 7-bromoindole isomers. The cyclization can occur at either of the two carbons ortho to the hydrazine group, leading to regioisomeric products that can be very difficult to separate via standard column chromatography.[6]
-
Indolenine Byproducts: Depending on the substitution pattern of the carbonyl partner, stable indolenine (3H-indole) isomers can form as byproducts.[4][7] The choice of acid catalyst can significantly influence the ratio of the desired indole to the indolenine.[8]
-
Degradation Products: As mentioned, cleavage of the N-N bond can generate various smaller molecules. Furthermore, indoles themselves can be sensitive to strongly acidic and oxidative conditions, leading to polymerization or the formation of oxindoles.[4]
Q3: I am observing the formation of the undesired 5-bromoindole isomer. How can I improve regioselectivity for the 7-bromo product?
Answer: Achieving high regioselectivity is the central challenge. To favor the 7-bromo isomer, you must start with 2-bromophenylhydrazine . If you are using 3-bromophenylhydrazine, you will always get a mixture.
Even when starting with the correct hydrazine, trace amounts of other isomers can sometimes appear due to potential side reactions or impurities in the starting material. To maximize the yield of the 7-bromoindole:
-
Steric Hindrance: Use a ketone with significant steric bulk. The[1][1]-sigmatropic rearrangement is sensitive to steric effects. Bulky groups on the ketone can disfavor cyclization at the more sterically hindered C2 position of the 2-bromophenylhydrazine, thus favoring the desired cyclization at C6 to form the 7-bromoindole.
-
Catalyst Choice: Lewis acids, such as ZnCl₂, are often cited for improving yields in Fischer indolizations.[3] However, for deactivated substrates, stronger Brønsted acids like methanesulfonic acid or polyphosphoric acid (PPA) may be necessary to drive the reaction to completion.[1][8] Computational studies have shown that electron-withdrawing groups can destabilize the transition state leading to one isomer, effectively favoring the other pathway.[6]
Frequently Asked Questions (FAQs)
This section delves deeper into the mechanistic principles governing the synthesis and the rationale behind optimization strategies.
Q1: What is the detailed mechanism of the Fischer Indole Synthesis and where do side reactions originate?
Answer: The reaction proceeds through several distinct steps, each presenting a potential point for failure or side product formation.[3][9]
-
Hydrazone Formation: An arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is acid-catalyzed.
-
[1][1]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a concerted rearrangement to form a di-imine intermediate, creating the crucial C-C bond at the ortho position of the aromatic ring.
-
Aromatization & Cyclization: The intermediate quickly rearomatizes. The newly formed aniline nitrogen then attacks the imine carbon in an intramolecular fashion to form a five-membered ring (an aminal).
-
Ammonia Elimination: Under acid catalysis, the aminal eliminates a molecule of ammonia, and a final proton loss yields the aromatic indole ring system.
Side reactions primarily originate from the[1][1]-sigmatropic rearrangement step. For a substituted hydrazine, this rearrangement can proceed towards two different ortho positions, leading to regioisomers. Furthermore, the N-N bond of the ene-hydrazine can cleave before the rearrangement can occur, especially if the rearrangement is electronically disfavored.[5]
Q2: Why is the choice of acid catalyst so critical for synthesizing 7-bromoindoles?
Answer: The acid catalyst plays multiple roles in the reaction, and its properties must be carefully matched to the substrate.[7]
-
Catalyzing Tautomerization: The acid is required to protonate the hydrazone, facilitating its tautomerization to the crucial ene-hydrazine intermediate.
-
Promoting Rearrangement: The subsequent[1][1]-sigmatropic rearrangement is also acid-catalyzed.
-
Driving Dehydration/Elimination: The final steps involving the elimination of ammonia are driven by the acidic medium.
For an electron-withdrawing group like bromine at the ortho position (in 2-bromophenylhydrazine), the nitrogen atom of the hydrazine (Nα) is less basic, and the aromatic ring is less nucleophilic. A weaker acid may not be sufficient to promote the reaction at a reasonable rate. A stronger acid is needed to overcome this electronic deactivation. However, excessively strong acids or high temperatures can promote the undesired N-N bond cleavage or degradation of the final indole product.[4]
Q3: Are there alternative methods for synthesizing 7-bromoindoles if the Fischer synthesis consistently fails?
Answer: Yes, while the Fischer synthesis is a classic method, its limitations, especially with substituted indoles, have led to the development of other strategies. If you are unable to optimize the Fischer conditions, consider these alternatives:
-
Palladium-Catalyzed Cross-Coupling: A powerful modern approach involves starting with an indole core and introducing the bromine atom at the C7 position. This often involves directed C-H activation or lithiation followed by quenching with a bromine source.[10] Alternatively, one can start with 7-aminoindole, convert it to the diazonium salt, and then perform a Sandmeyer reaction.
-
Other Named Indole Syntheses: While less common, other named reactions like the Bartoli or Leimgruber-Batcho indole syntheses could be adapted, though they have their own substrate scope limitations.
Optimized Protocols & Data
Comparative Analysis of Acid Catalysts
The selection of the acid catalyst is arguably the most critical parameter to optimize. The following table summarizes common choices and their typical performance characteristics for deactivated substrates.
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| ZnCl₂ | Lewis Acid | 1-2 eq., Toluene, Reflux | Mild, good for many substrates.[3] | Often insufficient for deactivated arylhydrazines. |
| Acetic Acid | Brønsted Acid | Solvent, Reflux | Inexpensive, acts as both solvent and catalyst. | Generally low yielding for this specific synthesis.[5] |
| H₂SO₄ / HCl | Strong Brønsted | Catalytic, EtOH/MeOH, Reflux | Strong, readily available. | Can cause significant degradation and charring.[2] |
| PPA | Strong Brønsted | 10x excess (w/w), 80-120 °C | Excellent for deactivated systems, acts as solvent.[11] | Viscous, workup can be difficult. |
| Eaton's Reagent | Superacid | 10x excess (w/w), 60-80 °C | Highly effective for difficult cyclizations. | Commercially expensive, moisture sensitive. |
| Amberlite IR-120 | Solid Acid | Refluxing EtOH | Heterogeneous catalyst, easy to remove by filtration.[12] | May lack the strength for highly deactivated systems. |
Recommended Protocol: One-Pot PPA-Mediated Synthesis
This protocol is designed for the synthesis of a generic 7-bromo-2,3-disubstituted indole from 2-bromophenylhydrazine and a non-symmetrical ketone. It is a robust starting point for optimization.
Safety Precaution: Polyphosphoric acid (PPA) is corrosive and highly viscous. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood. The reaction mixture will become very hot upon quenching.
Materials:
-
2-Bromophenylhydrazine hydrochloride (1.0 eq)
-
Ketone (e.g., 2-butanone) (1.1 eq)
-
Polyphosphoric acid (PPA) (approx. 10x weight of hydrazine)
-
Ice water
-
Sodium hydroxide solution (e.g., 5 M)
-
Ethyl acetate or Dichloromethane for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the 2-bromophenylhydrazine hydrochloride and the ketone.
-
Catalyst Addition: Carefully add the polyphosphoric acid. The mixture will be thick. Ensure stirring is adequate.
-
Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere. The optimal temperature should be determined empirically. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Allow the reaction to cool to near room temperature. In a separate large beaker, prepare a substantial amount of ice water. Very slowly and carefully, pour the viscous reaction mixture onto the stirred ice water. This process is highly exothermic and may cause splashing.
-
Neutralization: The aqueous mixture will be strongly acidic. Slowly add sodium hydroxide solution until the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the 7-bromoindole product.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection to Avoid Homocoupling in Sonogashira Reactions of Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding a common challenge in the Sonogashira coupling of bromoindoles: the suppression of alkyne homocoupling (Glaser coupling). As Senior Application Scientists, we understand that minimizing this side reaction is critical for achieving high yields and simplifying purification. This resource combines mechanistic insights with practical, field-proven protocols to help you optimize your reactions.
Troubleshooting Guide: Minimizing Alkyne Homocoupling
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Q1: My primary side product is the homocoupling of my terminal alkyne. How can I prevent this?
A1: This is the most common issue in Sonogashira reactions and is primarily caused by the copper co-catalyst in the presence of oxygen. The copper(I) acetylide intermediate, essential for the cross-coupling, can undergo oxidative dimerization (Glaser coupling) to form a 1,3-diyne.[1][2] Here’s a systematic approach to mitigate this:
1. Rigorous Exclusion of Oxygen: Oxygen is the primary oxidant for the Glaser coupling.[1][3]
-
Protocol: Use standard Schlenk line or glovebox techniques. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup.[3][4]
2. Reduce or Eliminate the Copper Co-Catalyst: While copper(I) accelerates the reaction, it is the key promoter of homocoupling.[1][5]
-
Action: Try reducing the loading of the copper(I) source (e.g., CuI) to 0.5-1 mol%. If homocoupling persists, switching to a copper-free protocol is the most effective solution.[1][4]
3. Implement a Copper-Free Protocol: Copper-free Sonogashira reactions are well-established and are the most direct way to avoid Glaser coupling.[1][4][6] These protocols often require careful selection of the palladium catalyst, ligand, and base to compensate for the absence of copper.
-
Recommended Starting Protocol (Copper-Free):
-
In a glovebox or under a strong flow of inert gas, add the bromoindole (1.0 mmol), terminal alkyne (1.2–1.5 mmol), a palladium precatalyst like Pd(CH₃CN)₂Cl₂ (1-2 mol%), a suitable phosphine ligand such as cataCXium A or X-Phos (2-4 mol%), and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 mmol) to a dry reaction vessel.[4][7]
-
Add anhydrous and thoroughly degassed solvent (e.g., acetonitrile, THF, or 2-MeTHF).[4][7]
-
Stir the mixture at room temperature or heat as necessary (typically 40-90 °C), monitoring by TLC or LC-MS.[4][7]
-
Q2: I'm observing significant homocoupling even under what I believe are inert conditions. What catalyst and ligand modifications should I consider?
A2: The choice of palladium catalyst and, more importantly, the phosphine ligand, has a profound impact on the relative rates of cross-coupling versus homocoupling.
-
Ligand Selection: The key is to use ligands that promote the oxidative addition and reductive elimination steps of the palladium cycle, making the desired cross-coupling pathway faster than the competing homocoupling.
-
Insight: Electron-rich and sterically bulky phosphine ligands are highly effective.[4][5] These ligands stabilize the monoligated L₁Pd⁰ active species, which is crucial in copper-free systems, and accelerate the rate-determining oxidative addition step with the bromoindole.[2][8]
-
Recommended Ligands:
-
-
Palladium Precatalyst: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic choices, modern, air-stable precatalysts can offer more consistent results and easier handling.
-
Recommended Precatalysts:
-
Below is a diagram illustrating the logical workflow for troubleshooting homocoupling.
Caption: A logical workflow for troubleshooting excessive homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of copper in promoting homocoupling?
A1: In a traditional Sonogashira reaction, two catalytic cycles operate in parallel: a palladium cycle and a copper cycle.[1][5] The copper cycle's role is to deprotonate the terminal alkyne, forming a copper(I) acetylide species.[1][2] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex.
However, in the presence of an oxidant (like O₂), two molecules of the copper(I) acetylide can couple together in a process known as the Glaser or Hay coupling, yielding the undesired 1,3-diyne homocoupling product.[1][2][9] This competing pathway is why the exclusion of oxygen and the use of copper-free conditions are so effective at preventing this side reaction.
Caption: Competing Sonogashira (cross-coupling) and Glaser (homocoupling) pathways.
Q2: Are there specific bases that are better for suppressing homocoupling with bromoindoles?
A2: Yes, the choice of base is important, especially in copper-free systems. While amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common in traditional Sonogashira reactions, they can sometimes be problematic.[1][3] For copper-free reactions with bromoindoles, inorganic bases are often preferred.
-
Cesium Carbonate (Cs₂CO₃) and Potassium Carbonate (K₂CO₃): These bases have shown excellent efficacy in copper-free protocols, particularly when paired with bulky phosphine ligands in polar aprotic solvents like acetonitrile or DMF.[4][7] They are strong enough to facilitate the deprotonation of the alkyne within the palladium coordination sphere without promoting side reactions.
-
Tetrabutylammonium Fluoride (TBAF): In some solvent-free or amine-free protocols, TBAF has been successfully used as both a base and a phase-transfer catalyst.[10]
Q3: Does reaction temperature affect the ratio of cross-coupling to homocoupling?
A3: Absolutely. Bromoindoles are generally less reactive than the corresponding iodoindoles, often requiring higher temperatures to achieve a reasonable reaction rate.[1][3] However, elevated temperatures can also increase the rate of catalyst decomposition and potentially the homocoupling side reaction.
-
Optimization Strategy: The goal is to find the lowest possible temperature at which the cross-coupling proceeds efficiently.
-
Start reactions at room temperature, especially when using highly active catalyst systems like those with P(t-Bu)₃ or [DTBNpP]Pd(crotyl)Cl.[8]
-
If no reaction occurs, gradually increase the temperature to 40-60 °C and monitor closely. For particularly challenging bromoindoles, temperatures up to 80-100 °C may be necessary, but this should be a last resort.[11]
-
The use of more active ligands and precatalysts is the preferred method for accelerating the reaction, rather than simply increasing the temperature.
-
Recommended Catalyst Systems for Bromoindoles
The following table summarizes recommended catalyst systems and conditions designed to minimize homocoupling for the Sonogashira reaction of bromoindoles.
| Catalyst System Component | Recommendation | Rationale & Key Considerations |
| Protocol Type | Copper-Free | The most effective method to eliminate Glaser homocoupling.[1][4] |
| Palladium Precatalyst | Pd(OAc)₂, Pd(CH₃CN)₂Cl₂, or [DTBNpP]Pd(crotyl)Cl | Use 1-2.5 mol%. Air-stable precatalysts offer consistency and ease of handling.[5][7][8] |
| Ligand | X-Phos, cataCXium A, or P(t-Bu)₃ | Use 2-5 mol%. Bulky, electron-rich phosphines accelerate oxidative addition and favor the desired cross-coupling pathway.[4][5][8] |
| Base | Cs₂CO₃ or K₂CO₃ | Use ~2 equivalents. Strong inorganic bases work well in copper-free systems, avoiding complications from amine bases.[4][7] |
| Solvent | Acetonitrile (MeCN), 2-MeTHF, THF, or DMSO | Must be anhydrous and rigorously degassed. Solvent choice can impact substrate solubility and reaction rate.[4][8] |
| Temperature | Room Temperature to 80 °C | Start at room temperature. Increase only if necessary. Highly active catalysts can enable lower reaction temperatures.[8][12] |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | Crucial for preventing both catalyst decomposition and any residual copper-catalyzed homocoupling.[1][3] |
By systematically applying these troubleshooting steps and selecting the appropriate catalyst system, researchers can significantly reduce or eliminate alkyne homocoupling, leading to cleaner reactions, higher yields, and more efficient synthesis of desired indole derivatives.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. DSpace [repository.kaust.edu.sa]
impact of base selection on the outcome of palladium-catalyzed reactions with 7-bromoindoles
A Senior Application Scientist's Guide to Base Selection, Troubleshooting, and Protocol Design
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 7-bromoindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these sensitive yet vital substrates. The acidic N-H proton of the indole ring makes base selection a critical, non-trivial parameter that dictates reaction success or failure.
This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving from common problems to mechanistic reasoning and detailed protocols.
Part 1: Frequently Asked Questions (FAQs)
Question: Why is base selection so critical for palladium-catalyzed reactions with 7-bromoindoles?
Answer: The indole N-H proton is moderately acidic (pKa ≈ 17 in DMSO). This presents a significant challenge because many bases used in cross-coupling are strong enough to deprotonate the N-H group. This deprotonation can lead to several detrimental outcomes:
-
Catalyst Inhibition: The resulting indolide anion can coordinate strongly to the palladium center, forming stable, off-cycle complexes that inhibit or completely halt the catalytic cycle.
-
Undesired Side Reactions: In C-N (Buchwald-Hartwig) or C-O coupling reactions, the deprotonated indole nitrogen can act as a competing nucleophile, leading to undesired N-arylation or oligomerization.[1][2]
-
Substrate Decomposition: Strong bases can promote decomposition pathways for sensitive indole substrates.
Therefore, the ideal base must be strong enough to facilitate the key steps of the catalytic cycle (e.g., activate the boronic acid in a Suzuki coupling) but weak enough to avoid significant deprotonation of the indole N-H.[3][4]
Question: What are the most common classes of bases used, and what are their general pros and cons?
Answer: Bases for these reactions fall into two main categories: inorganic and organic.
-
Inorganic Bases: These are the most commonly used for N-H containing heterocycles.
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃): Generally considered mild to moderately strong. Cesium carbonate (Cs₂CO₃) is often a good choice due to its high solubility in some organic solvents and the beneficial "cesium effect," though it is more expensive. Potassium carbonate (K₂CO₃) is a reliable and cost-effective starting point for optimization.[1][5]
-
Phosphates (e.g., K₃PO₄): A slightly stronger base than carbonates, potassium phosphate is often an excellent choice, providing a good balance of reactivity without excessive N-H deprotonation.[6] It is a workhorse for many Suzuki and Buchwald-Hartwig reactions.
-
Hydroxides (e.g., NaOH, Ba(OH)₂): These are very strong bases and should be used with caution. They can easily deprotonate the indole and often introduce water, which can affect catalyst stability and promote side reactions like deboronation in Suzuki couplings.[7]
-
Fluorides (e.g., KF, CsF): Used under specific, often anhydrous, conditions. They are effective at activating boronic esters.
-
-
Organic Bases:
-
Amine Bases (e.g., Et₃N, DIPEA): These are generally too weak to promote many cross-coupling reactions efficiently, like Suzuki, but are standard for others like the Heck reaction.[8][9][10] Their primary role in Heck reactions is to neutralize the H-X generated.
-
Alkoxides (e.g., NaOtBu, KOtBu): These are very strong, non-nucleophilic bases, standard for Buchwald-Hartwig aminations.[11][12] However, they are often too strong for unprotected indoles and are a common cause of reaction failure due to catalyst inhibition. They should be avoided unless the indole nitrogen is protected.
-
Part 2: Troubleshooting Guide
Problem: My reaction shows low or no conversion of the 7-bromoindole starting material.
Cause & Solution: This is the most common failure mode and is often directly related to the base.
-
Cause: Catalyst Inhibition via N-H Deprotonation. Your base is likely too strong (e.g., NaOtBu, KOH). The resulting indolide anion is poisoning your palladium catalyst.
-
Solution: Switch to a milder inorganic base. K₃PO₄ or Cs₂CO₃ are excellent alternatives. Start with K₃PO₄ as a first-pass optimization.[6]
-
-
Cause: Insufficient Base Strength or Solubility. Your base may be too weak or poorly soluble in the reaction solvent (a common issue with K₂CO₃ in solvents like toluene).
-
Solution: If using a carbonate, consider switching from K₂CO₃ to the more soluble Cs₂CO₃. Alternatively, switching from a carbonate to the slightly stronger K₃PO₄ can promote the reaction. Adding a small amount of water (if the reaction tolerates it) can sometimes help solubilize inorganic bases and accelerate the reaction.[13][14]
-
-
Cause: Poor Quality or Wet Base. Inorganic bases, especially K₃PO₄, can be hygroscopic. Water can interfere with the catalytic cycle and hydrolyze reagents.
-
Solution: Always use a freshly opened bottle of base or dry it thoroughly in an oven before use. Store bases in a desiccator.
-
Problem: I am observing significant side products, such as dimerization or decomposition.
Cause & Solution: This often points to a base that is mismatched with the substrate or reaction conditions.
-
Cause: Indole N-H Reactivity. In C-N or C-O couplings, the deprotonated indole nitrogen can compete with your desired nucleophile, leading to N-arylation of the indole starting material or product.
-
Solution: Use a base that selectively deprotonates your intended nucleophile. This often involves screening weaker bases like K₂CO₃. In challenging cases, N-protection of the indole (e.g., with a Boc or SEM group) is the most robust solution, after which stronger bases like NaOtBu can be used.[1]
-
-
Cause: Homocoupling of Boronic Acid (Suzuki Reaction). This suggests that the transmetalation step is slow compared to side reactions of the organoboron reagent.
Problem: The reaction works, but the results are not reproducible.
Cause & Solution: Reproducibility issues with these reactions are almost always traced back to meticulous experimental setup, with the base being a primary culprit.
-
Cause: Inconsistent Base Quality. As mentioned, the hydration state of the base is critical. A "wet" base used in one run and a "dry" base in another will give different results.
-
Solution: Implement a strict protocol for handling bases. Always use a freshly dried (oven-dried and cooled under vacuum) or freshly purchased base from a reputable supplier.
-
-
Cause: Mass Transfer Limitations. Inorganic bases are often not fully soluble and the reaction occurs on the solid-liquid interface. The stirring rate and particle size of the base can influence the reaction rate.
-
Solution: Use a consistent and vigorous stirring rate (~500-700 RPM). Ensure the base is a fine powder; if necessary, gently grind it in a mortar and pestle before use (in a glovebox if anhydrous conditions are critical).
-
Part 3: Data Summary & Visualization
Table 1: Comparative Guide to Common Bases for Suzuki Coupling of 7-Bromoindole
| Base | Relative Strength | Typical Outcome with 7-Bromoindole (Unprotected) | Key Considerations |
| NaOtBu | Very Strong | Failure. Low to no conversion, catalyst inhibition. | Avoid for unprotected N-H indoles. Primarily for C-N couplings with N-protected substrates.[11][12] |
| K₃PO₄ | Strong | Good to Excellent. Often the optimal choice. Good yields, minimal side products. | Can be hygroscopic; must be kept dry.[6] |
| Cs₂CO₃ | Moderate-Strong | Good to Excellent. Effective, good solubility in polar aprotics. | More expensive than potassium salts. The "cesium effect" can be beneficial.[1] |
| K₂CO₃ | Moderate | Fair to Good. Can be effective but sometimes sluggish. | Lower cost. Solubility can be an issue in non-polar solvents.[5][13] |
| Et₃N / DIPEA | Weak | Poor. Generally insufficient for Suzuki coupling activation. | Primarily used as an acid scavenger in Heck reactions.[8] |
Diagram 1: The Critical Role of the Base in the Suzuki Catalytic Cycle
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Functional Group Transposition Enabled by Palladium and Photo Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of Impurities in Crude Methyl 7-bromo-1H-indole-2-carboxylate
Introduction: Methyl 7-bromo-1H-indole-2-carboxylate is a valuable building block in medicinal chemistry and materials science, frequently used in the synthesis of biologically active compounds.[1] The purity of this intermediate is paramount, as unidentified impurities can compromise the yield, safety, and efficacy of the final product. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the spectroscopic analysis of impurities in crude samples of this compound.
Section 1: Frequently Asked Questions (FAQs) - Initial Analysis Strategy
Q1: What are the most likely impurities in my crude this compound sample?
A1: Impurities in crude synthetic products are typically categorized into several classes.[2][3] For this specific compound, you should anticipate:
-
Process-Related Impurities: These originate from the synthetic route.
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-bromo-3-methylaniline or reagents used in cyclization.[4]
-
Isomeric Byproducts: Positional isomers, such as methyl 4-, 5-, or 6-bromo-1H-indole-2-carboxylate, can form depending on the regioselectivity of the bromination and cyclization steps.
-
Over- or Under-Brominated Species: Dibrominated indoles or non-brominated indole ester could be present.
-
-
Degradation Products:
-
Hydrolysis Product: The methyl ester can hydrolyze to the corresponding carboxylic acid (7-bromo-1H-indole-2-carboxylic acid). This is more likely if the crude product was exposed to acidic or basic conditions during workup or storage.
-
-
Residual Solvents: Solvents used during the reaction and purification (e.g., ethanol, ethyl acetate, dichloromethane) are common impurities.
Q2: I have a crude sample. Which spectroscopic technique should I use first?
A2: A multi-pronged approach is always best, but a logical starting point is High-Performance Liquid Chromatography with UV detection (HPLC-UV) .
-
Causality: HPLC-UV provides a rapid assessment of the sample's complexity.[5] It separates the main component from impurities, giving you a "purity profile" and an approximate number of impurities present. The indole ring system is an excellent chromophore, making UV detection highly sensitive for this class of compounds. This initial screen guides your subsequent, more detailed structural elucidation efforts using techniques like LC-MS and NMR.
Q3: How should I prepare my sample for a general spectroscopic analysis?
A3: Proper sample preparation is critical to avoid introducing artifacts.[6]
-
For HPLC and LC-MS: Accurately weigh a small amount of the crude material (e.g., 1 mg) and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL). The solvent should be compatible with the mobile phase (acetonitrile or methanol are common choices). Filter the solution through a 0.22 or 0.45 µm syringe filter before injection to protect the instrument from particulates.[7]
-
For NMR: Dissolve 5-10 mg of the crude sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the material is fully dissolved. If not, minor impurities may not be detected. DMSO-d₆ is often a good choice for indole derivatives as it can help in observing the N-H proton signal.[8]
Section 2: Troubleshooting Guide by Analytical Technique
This section addresses specific problems you may encounter during your analysis.
HPLC-UV Analysis
A: Poor peak shape compromises resolution and integration accuracy.
-
Peak Tailing: This is often caused by secondary interactions between the basic indole nitrogen and residual acidic silanol groups on the silica-based column packing.
-
Solution 1 (Expertise): Add a small amount of a competitive base, like 0.1% trifluoroacetic acid (TFA) or formic acid, to your mobile phase.[9] The acid protonates the silanol groups and the analyte, minimizing unwanted interactions and improving peak symmetry.
-
Solution 2: Ensure your sample is fully dissolved and the sample solvent is not significantly stronger than the mobile phase, which can cause peak distortion.
-
-
Peak Fronting: This typically indicates column overload.
-
Solution: Reduce the concentration of your injected sample or decrease the injection volume.
-
A: Improving resolution involves manipulating the chromatography conditions to increase the separation factor (α) or efficiency (N).
-
Solution 1 (Mobile Phase Optimization): If using an isocratic method, adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. Decreasing the organic content will generally increase retention times and may improve separation.[10]
-
Solution 2 (Gradient Method): Develop a shallow gradient elution. A slow, gradual increase in the organic solvent concentration can effectively separate closely eluting peaks.
-
Solution 3 (Change Organic Solvent): Switch from acetonitrile to methanol or vice versa. These solvents have different selectivities and may resolve co-eluting peaks.
-
Solution 4 (Column Chemistry): If mobile phase optimization fails, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column) to introduce different separation mechanisms.[11]
A: The goal is to find a wavelength that provides a good response for both the main compound and the impurities of interest.
-
Solution: Use a photodiode array (PDA) or diode array detector (DAD) to acquire the full UV spectrum for each peak. Examine the spectra and select a wavelength where all components have significant absorbance. For indole derivatives, wavelengths between 220 nm and 280 nm are typically effective.[12] If a key impurity has a different UV maximum from the parent compound, you may need to monitor multiple wavelengths.
Nuclear Magnetic Resonance (NMR) Analysis
A: Signal quality is key for identifying minor components.
-
Cause 1 (Concentration): The sample may be too dilute. Low concentration leads to a poor signal-to-noise ratio.
-
Solution: Prepare a more concentrated sample if solubility allows. Alternatively, increase the number of scans (e.g., from 16 to 64 or 128) to improve the signal-to-noise ratio.[13]
-
-
Cause 2 (Paramagnetic Impurities): Trace amounts of paramagnetic metals can cause significant peak broadening.
-
Solution: Pass a solution of your sample through a small plug of silica or celite to remove baseline contaminants.
-
-
Cause 3 (Shimming): The magnetic field homogeneity may be poor.
-
Solution: Re-shim the spectrometer. Modern instruments often have automated shimming routines that are very effective.
-
A: Differentiating true impurity signals from artifacts like spinning sidebands or solvent signals is a critical step.
-
Step 1 (Check Solvent Peaks): Compare the signals to known chemical shifts for your deuterated solvent and its residual protonated form (e.g., CHCl₃ in CDCl₃ is at ~7.26 ppm).
-
Step 2 (Identify Spinning Sidebands): These are small peaks that appear symmetrically on either side of a large signal. Change the spin rate of the sample tube; the position of the sidebands will shift, while true impurity peaks will not.
-
Step 3 (Integration): Integrate the main compound's peaks and the unknown signals. If the unknown signals integrate to a small, non-stoichiometric fraction relative to the main compound, they are likely impurities.
-
Step 4 (2D NMR): If an impurity is present at a sufficient level (>1-2%), a 2D COSY or HSQC experiment can help connect its proton signals and provide structural fragments, aiding in identification.
Mass Spectrometry (MS) Analysis
A: The isotopic signature of bromine is a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.
-
Application: Any molecule containing a single bromine atom will exhibit a characteristic "doublet" peak in the mass spectrum for its molecular ion ([M]⁺ and [M+2]⁺) of roughly equal intensity.[14] If you see a potential impurity peak, check for this M/M+2 pattern.
-
A dibrominated impurity will show an M/M+2/M+4 pattern with a relative intensity ratio of approximately 1:2:1.
-
A non-brominated impurity (e.g., the parent indole ester) will lack this isotopic pattern.
-
A: ESI relies on the formation of ions in solution, and its efficiency is highly dependent on the mobile phase composition and analyte chemistry.
-
Solution 1 (Acidify the Mobile Phase): Indoles can be protonated on the indole nitrogen or other sites. Adding a small amount of an acid like formic acid (0.1%) to the mobile phase promotes the formation of [M+H]⁺ ions in positive ion mode, significantly enhancing the signal.[14]
-
Solution 2 (Optimize MS Source Parameters): Systematically optimize source parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature to find the best conditions for your specific compound.
-
Solution 3 (Check for Ion Suppression): A high concentration of the main compound or non-volatile buffer salts can suppress the ionization of low-level impurities. Dilute your sample to see if the relative signal for impurities improves.
Section 3: Standard Operating Procedures (SOPs) & Data Interpretation
SOP 1: Generic HPLC-UV Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 0.5 mg/mL in 50:50 Acetonitrile/Water.
-
System Suitability: Inject a standard solution five times; the relative standard deviation (RSD) for the peak area should be <2.0%.
Workflow for Impurity Identification
The following diagram outlines a logical workflow for the comprehensive analysis of impurities in a crude sample.
Caption: A logical workflow for impurity analysis.
Troubleshooting Poor HPLC Resolution
This decision tree provides a systematic approach to improving the separation between two or more peaks in a chromatogram.
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
Table 1: Expected ¹H NMR Signals and Potential Impurity Indicators
This table summarizes key ¹H NMR signals for the target compound in DMSO-d₆ and notes on what to look for regarding impurities.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Notes on Potential Impurities |
| Indole N-H | ~12.0 - 12.5 | Broad Singlet | Absence or significant reduction in integration may suggest N-substitution. |
| Aromatic H (H4, H5, H6) | ~7.0 - 7.8 | Multiplets | A different splitting pattern or number of aromatic protons could indicate an isomeric bromo-indole. |
| Indole H3 | ~7.0 - 7.3 | Singlet/Doublet | The presence of a signal for a proton at C7 would indicate the non-brominated impurity. |
| Ester O-CH₃ | ~3.8 - 4.0 | Singlet | Absence of this signal, coupled with a broad acid OH peak, indicates the hydrolyzed carboxylic acid impurity. |
| Residual Solvents | Variable | Singlets/Multiplets | Common singlets: Acetone (~2.09), Dichloromethane (~5.32), Ethyl Acetate (~1.20, 2.04, 4.08). |
References
- 1. a2bchem.com [a2bchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. scribd.com [scribd.com]
- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 5. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
- 14. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the reactivity of methyl 7-bromo-1H-indole-2-carboxylate with other bromoindole isomers
For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of modern medicinal chemistry. Its functionalization is key to unlocking novel therapeutic agents. Among the most versatile handles for diversification are bromoindoles, which serve as crucial precursors for a host of powerful transformations, most notably palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of the reactivity of methyl 7-bromo-1H-indole-2-carboxylate against its constitutional isomers (4-bromo, 5-bromo, and 6-bromoindoles). We move beyond a simple catalog of reactions to dissect the underlying principles—the interplay of steric and electronic effects—that govern their reactivity. This foundational understanding is critical for rational reaction design, troubleshooting, and the efficient synthesis of complex molecular architectures.
The Decisive Interplay: Steric and Electronic Effects
The reactivity of a bromoindole in transformations like Suzuki, Heck, or Buchwald-Hartwig amination is not uniform across isomers. It is dictated primarily by two factors: the electronic character of the C-Br bond and the steric accessibility of the reaction site. The indole nucleus itself is complex, featuring an electron-rich pyrrole ring fused to a benzene ring. The introduction of a bromine atom and, in our target molecule, a potent electron-withdrawing group (EWG) like methyl carboxylate at the C2 position, creates a nuanced electronic landscape.
Electronic Effects: The rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the catalyst into the carbon-bromine bond. This step is favored by a more electrophilic (electron-poor) carbon center. The C2-ester group significantly withdraws electron density from the entire indole system, making all C-Br bonds more susceptible to oxidative addition compared to unsubstituted bromoindoles. However, the position of the bromine relative to the electron-donating pyrrole nitrogen (NH) and the C2-EWG modulates this effect.
Steric Effects: The physical space surrounding the C-Br bond is a critical factor.[1][2] Bulky palladium-ligand complexes require unimpeded access to the reaction site. The C4 and C7 positions are sterically more hindered due to their proximity to the fused pyrrole ring. In contrast, the C5 and C6 positions are more exposed, generally allowing for easier catalyst approach.
Caption: Logic diagram of factors governing bromoindole reactivity.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the gold standard for functionalizing aryl halides.[3][4] The choice of ligand, base, and solvent is crucial and can significantly impact reaction efficiency, but inherent substrate reactivity provides the baseline for success.[3][5]
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Suzuki-Miyaura Coupling
This powerful C-C bond-forming reaction couples the bromoindole with an organoboron reagent.[6][7] Reactivity generally follows the trend of C-I > C-Br > C-Cl. Within the bromo-isomers, steric hindrance is often the dominant differentiating factor.
| Bromoindole Isomer | Representative Catalyst System | Coupling Partner | Yield (%) | Commentary & Key Insights |
| 5-Bromoindole | Pd(dppf)Cl₂, K₂CO₃, DME[6] | Phenylboronic Acid | ~95% | The C5 position is sterically unhindered and electronically activated, making it highly reactive. It is often used as a benchmark substrate.[3][8] |
| 6-Bromoindole | Pd(OAc)₂, TXPTS, Na₂CO₃ (aq.)[9] | Acrylic Acid (Heck) | High | Similar to C5, the C6 position is sterically accessible. Its electronic environment is slightly different but generally supports high reactivity. |
| 4-Bromoindole | Pd(OAc)₂, SPhos, K₃PO₄ | Phenylboronic Acid | Moderate-Good | Reactivity is often lower than C5/C6 isomers due to steric hindrance from the adjacent pyrrole ring, requiring more sophisticated ligands (e.g., bulky biarylphosphines) to achieve good yields. |
| This compound | PdCl₂(dppf), K₂CO₃, DMF[10] | (4-methoxyphenyl)boronic acid | Good-Excellent | Despite significant steric hindrance from the peri-position (C1-NH and C6-CH), the powerful electron-withdrawing C2-ester group strongly activates the C7-Br bond towards oxidative addition. This electronic activation can often overcome the steric penalty, leading to surprisingly high yields, although sometimes requiring higher temperatures or more active catalysts.[10] |
Buchwald-Hartwig Amination
This reaction forms a C-N bond, crucial for synthesizing many pharmaceutical compounds.[5][11][12] The choice of a bulky, electron-rich phosphine ligand is essential to facilitate the catalytic cycle.[5] Studies on bromotryptophan isomers have shown that 5- and 7-bromotryptophans are the most reactive regioisomers in this coupling.[13]
| Bromoindole Isomer | Representative Catalyst System | Coupling Partner | Yield (%) | Commentary & Key Insights |
| 5-Bromoindole | tBu-XPhos-Pd-G1, K₃PO₄, Toluene[13] | Aniline | ~85% | The C5 position is highly amenable to C-N coupling, serving as a reliable substrate for a wide range of amines.[5] |
| 7-Bromotryptophan | tBu-XPhos-Pd-G1, K₃PO₄, Dioxane/H₂O[13] | Aniline | ~56% | The reactivity at C7 can be high, potentially facilitated by chelation or favorable electronic effects. This suggests that this compound would also be a viable, if not excellent, substrate for amination.[13] |
| 6-Bromoindole | Conditions for 6-bromotryptophan showed lower yields compared to 5- and 7-isomers in one study, suggesting a potential decrease in reactivity for this specific transformation.[13] | Aniline | Lower | Reactivity can be substrate-dependent. While sterically open, the electronic properties may be less favorable for amination compared to C5 and C7. |
Halogen-Metal Exchange: An Alternative Activation
Beyond palladium catalysis, halogen-metal exchange is a fundamental tool for functionalizing bromoindoles.[14] This reaction typically involves treating the bromoindole with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures to generate a highly nucleophilic lithiated indole, which can then be quenched with an electrophile.
A key consideration is the acidic N-H proton. The reaction almost always requires at least two equivalents of the organolithium reagent: the first deprotonates the indole nitrogen, and the second performs the Br-Li exchange.[15]
Reactivity Trend:
-
5- and 6-Bromoindoles: Generally undergo smooth halogen-lithium exchange.
-
4- and 7-Bromoindoles: The exchange can be more complex. The proximity of the bromine to the heteroatom and the fusion point can influence the stability of the resulting organolithium species. In the case of this compound, the C2-ester group is incompatible with strong organolithium bases, making this transformation challenging without prior protection of the ester. For substrates without such limitations, selective lithiation at C7 has been demonstrated, for instance in 4,7-dibromoindoles.[16]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole
This protocol provides a validated starting point for researchers performing cross-coupling on a bromoindole scaffold. It is adapted from established literature procedures.[3][6]
Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.
Materials:
-
5-Bromoindole (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromoindole, phenylboronic acid, and potassium carbonate.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add anhydrous DME via syringe. Finally, add the Pd(dppf)Cl₂ catalyst.
-
Reaction: Immerse the flask in a preheated oil bath at 80-85 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 5-phenyl-1H-indole.
Conclusion
While 5- and 6-bromoindoles are often considered the most straightforward isomers for cross-coupling due to their steric accessibility, this analysis reveals a more complex picture. The reactivity of C4 and C7 isomers, though sterically challenged, can be significantly enhanced by electronic factors.
This compound stands out as a particularly interesting case. The potent electron-withdrawing effect of the C2-ester group activates the sterically hindered C7 position, making it a surprisingly viable and highly valuable substrate for advanced synthetic transformations, particularly Suzuki and Buchwald-Hartwig couplings. Understanding this balance between activating electronics and deactivating sterics is paramount for any scientist working to functionalize the indole core. This guide serves as a foundational resource for navigating these challenges and strategically designing efficient, successful synthetic routes.
References
- 1. Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 14. Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Suzuki vs. Stille Coupling for the Functionalization of Methyl 7-Bromo-1H-indole-2-carboxylate
The functionalized indole core is a cornerstone of modern medicinal chemistry, appearing in numerous pharmacologically active agents. The strategic elaboration of this scaffold is paramount, and palladium-catalyzed cross-coupling reactions stand as the most powerful tools for this purpose. Specifically, the formation of a new carbon-carbon bond at the C7 position of the indole nucleus, starting from precursors like methyl 7-bromo-1H-indole-2-carboxylate, is a critical step in the synthesis of many drug candidates.
This guide provides an in-depth, objective comparison of two preeminent methods for this transformation: the Suzuki-Miyaura coupling and the Stille coupling.[1] We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, practical considerations, and field-proven insights that guide the choice between these two powerful reactions.
Mechanistic Overview: A Tale of Two Metals
At their core, both the Suzuki and Stille reactions are palladium-catalyzed processes that follow a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] The fundamental difference lies in the organometallic reagent used for the crucial transmetalation step. The Suzuki coupling employs an organoboron species (a boronic acid or ester), which requires activation by a base.[4] In contrast, the Stille coupling utilizes an organostannane (organotin) reagent, which is generally competent for transmetalation without an external activator.[5]
This seemingly subtle distinction in the transmetalation partner has profound consequences for reaction setup, substrate tolerance, and purification.
References
A Comparative Guide to Palladium Catalysts for C-N Coupling with Methyl 7-bromo-1H-indole-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its prevalence in a vast array of biologically active compounds necessitates robust and efficient methods for its functionalization. The construction of a carbon-nitrogen (C-N) bond at the C7 position of the indole nucleus, a historically challenging transformation, opens new avenues for modulating the pharmacological properties of indole-based molecules. This guide provides an in-depth comparative analysis of palladium catalyst systems for the C-N coupling of a key building block, methyl 7-bromo-1H-indole-2-carboxylate, offering field-proven insights and actionable experimental data to empower your research.
The Strategic Importance of C7-Functionalized Indoles
The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Direct functionalization at the C7 position is particularly challenging due to the inherent electronic properties of the indole ring, which favor reactivity at the C2 and C3 positions.[2][3][4][5] However, substitution at the C7 position provides a valuable vector for exploring new chemical space and fine-tuning molecular properties such as solubility, metabolic stability, and target binding affinity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of C-N bonds, offering a versatile and efficient route to these valuable compounds.[6][7][8]
Understanding the Engine: The Buchwald-Hartwig Catalytic Cycle
The success of a Buchwald-Hartwig amination hinges on the intricate interplay of the palladium precursor, the phosphine ligand, the base, and the solvent. A fundamental understanding of the catalytic cycle is paramount for rational catalyst selection and troubleshooting.[6][7]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precursor, undergoes oxidative addition to the aryl bromide (in this case, this compound) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amido ligands on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-N bond and regenerating the active palladium(0) catalyst.
dot graph "Buchwald_Hartwig_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)-Br(L_n)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination\n& Deprotonation", shape=ellipse, fillcolor="#FFFFFF"]; PdII_Amido [label="Ar-Pd(II)-NR'R''(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Ar-NR'R''", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Ar-Br + HNR'R''", shape=cds, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_Aryl; PdII_Aryl -> AmineCoord [label="+ HNR'R''\n- HBr (Base)"]; AmineCoord -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; Substrate -> OxAdd [style=invis]; } Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Comparative Analysis of Palladium Catalyst Systems
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yields on Related Substrates | Key Considerations |
| System 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ / K₂CO₃ | Dioxane or Toluene | 100-110 | Good to Excellent[9] | A versatile and widely used system. Xantphos's large bite angle is often beneficial for reductive elimination. |
| System 2 | Pd₂(dba)₃ | XPhos | NaOtBu / K₃PO₄ | Toluene or Dioxane | 80-110 | High to Excellent[11] | XPhos is a bulky, electron-rich ligand that often promotes high catalytic activity, even with challenging substrates. |
| System 3 | Pd₂(dba)₃ | SPhos | NaOtBu / Cs₂CO₃ | THF or Toluene | RT - 100 | Moderate to High[9] | SPhos is another effective Buchwald ligand, often used for a broad range of substrates. |
| System 4 | Pd(OAc)₂ | BINAP | Cs₂CO₃ / NaOtBu | Toluene | 100-110 | Good to High[12] | A classic bidentate ligand, BINAP has a long track record of success in cross-coupling reactions. |
| System 5 | Pd₂(dba)₃ | Josiphos-type | LiHMDS / K₂CO₃ | THF or Toluene | 60-100 | Good to High[13] | Josiphos ligands are ferrocene-based and have shown excellent performance in various C-N couplings. |
Expert Insights: For the C-N coupling of this compound, the choice of catalyst will likely depend on the nature of the amine coupling partner. For simple, unhindered amines, System 1 (Pd(OAc)₂/Xantphos) is an excellent starting point due to its reliability and relatively lower cost. For more sterically demanding or electron-deficient amines, the more active catalyst systems employing bulky biarylphosphine ligands like XPhos (System 2) or SPhos (System 3) may be necessary to achieve high yields. The choice of base is also critical; while strong bases like NaOtBu often lead to faster reactions, milder bases like Cs₂CO₃ or K₃PO₄ may be required for substrates with base-sensitive functional groups.[7]
Experimental Protocol: A Validated Starting Point
The following protocol for the C-N coupling of this compound with a representative amine (e.g., morpholine) is based on established procedures for similar bromoindole substrates and serves as a robust starting point for optimization.[9][12]
Materials:
-
This compound
-
Amine (e.g., Morpholine, 1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equivalents)
-
Anhydrous Dioxane
-
Nitrogen or Argon atmosphere
dot graph "Experimental_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor = "#E8F0FE"; A [label="1. Add solids to oven-dried flask:\n- this compound\n- Cs₂CO₃\n- Pd(OAc)₂\n- Xantphos"]; B [label="2. Purge flask with N₂/Ar"]; C [label="3. Add anhydrous dioxane"]; D [label="4. Add amine (e.g., Morpholine)"]; A -> B -> C -> D; }
subgraph "cluster_Reaction" { label = "Reaction"; bgcolor = "#E6F4EA"; E [label="5. Heat to 100-110 °C"]; F [label="6. Stir for 12-24 h\n(Monitor by TLC/LC-MS)"]; E -> F; }
subgraph "cluster_Workup" { label = "Work-up & Purification"; bgcolor = "#FCE8E6"; G [label="7. Cool to room temperature"]; H [label="8. Dilute with ethyl acetate & water"]; I [label="9. Separate layers, extract aqueous phase"]; J [label="10. Dry organic layer & concentrate"]; K [label="11. Purify by column chromatography"]; G -> H -> I -> J -> K; }
D -> E; F -> G; } Caption: A typical experimental workflow for the C-N coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous dioxane via syringe. Then, add the amine (1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted this compound.
Troubleshooting and Optimization
-
Low Yield: If the reaction stalls or gives a low yield, consider increasing the catalyst loading or switching to a more active ligand system (e.g., XPhos). Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: The N-H of the indole can also react. While the C-N coupling at the aryl bromide is generally favored, N-arylation of the product can occur. Using a slight excess of the amine can sometimes mitigate this. If this is a persistent issue, protection of the indole nitrogen may be necessary.
-
Dehalogenation: The formation of the debrominated starting material is a common side reaction. This can sometimes be suppressed by using a milder base or a different solvent.
Conclusion
The palladium-catalyzed C-N coupling of this compound is a powerful transformation for the synthesis of novel indole derivatives with significant potential in drug discovery and development. While a universally optimal catalyst system does not exist, a systematic approach to catalyst selection based on the principles outlined in this guide will enable researchers to efficiently identify the ideal conditions for their specific needs. The provided experimental protocol serves as a robust starting point, and with careful optimization, high yields of the desired C7-aminated indoles can be achieved, paving the way for the next generation of indole-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline [ideas.repec.org]
- 3. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 4. rsisinternational.org [rsisinternational.org]
- 5. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of Methyl 7-bromo-1H-indole-2-carboxylate Derivatives: The Definitive Role of X-ray Crystallography
<
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For researchers working with novel bioactive compounds, such as methyl 7-bromo-1H-indole-2-carboxylate derivatives, this structural certainty underpins all subsequent research, from understanding mechanism of action to optimizing therapeutic efficacy. While several analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography stands as the gold standard for providing a definitive and high-resolution atomic arrangement.[1][2][3] This guide offers an in-depth comparison of X-ray crystallography with other common analytical methods, providing the experimental rationale and data-driven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their structural validation workflows.
The Imperative of Unambiguous Structure Determination
The precise spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In the context of drug development, even subtle variations in stereochemistry can lead to dramatic differences in pharmacological activity and toxicity. Therefore, a robust and reliable method for structural validation is not merely a confirmatory step but a critical foundation for the entire research and development pipeline.
X-ray Crystallography: The Gold Standard
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[1] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal lattice.[1][4] By measuring the angles and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, revealing the precise position of each atom.[1][5]
The Crystallographic Workflow: A Step-by-Step Rationale
The journey from a synthesized compound to a fully refined crystal structure involves several critical stages, each demanding careful execution and consideration.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of reaction kinetics for different haloindole-2-carboxylates
<Comparative Analysis of Reaction Kinetics for Different Haloindole-2-Carboxylates
A Senior Application Scientist's Guide to Navigating Reactivity in Drug Discovery and Process Development
Abstract
Haloindole-2-carboxylates are cornerstone synthons in medicinal chemistry, prized for their versatile reactivity and presence in numerous biologically active compounds. The identity and position of the halogen substituent profoundly influence the kinetic profile of subsequent functionalization reactions, directly impacting process efficiency, scalability, and the economic viability of drug development pipelines. This guide provides a comparative analysis of the reaction kinetics of various haloindole-2-carboxylates, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as a representative and industrially relevant transformation. We will dissect the underlying principles governing reactivity, present comparative experimental data, and provide robust, validated protocols to empower researchers in making informed decisions for synthetic strategy and optimization.
Introduction: The Strategic Importance of Kinetic Understanding
The indole-2-carboxylate framework is a privileged scaffold, forming the core of compounds ranging from anti-cancer agents to antivirals. Halogen atoms serve as critical handles for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions. However, not all haloindoles are created equal. The choice between a chloro-, bromo-, or iodo-substituted indole, and the halogen's position on the aromatic ring, dictates the reaction kinetics. A thorough understanding of these kinetic differences is paramount for:
-
Rational Catalyst Selection: Matching the catalyst and ligand system to the specific substrate's reactivity to maximize efficiency and minimize catalyst loading.
-
Process Optimization: Fine-tuning reaction parameters such as temperature, time, and concentration to ensure complete conversion, minimize side-product formation, and facilitate purification.
-
Economic Feasibility: Selecting the most cost-effective starting materials and conditions that align with large-scale production requirements.
This guide will focus on the Suzuki-Miyaura coupling as a case study due to its broad applicability and well-understood mechanism, which provides a clear lens through which to examine the kinetic implications of halogen choice.
Methodologies for Kinetic Analysis in Organic Synthesis
To quantitatively compare reaction rates, robust experimental and analytical methods are essential. The primary goal is to accurately measure the change in concentration of a reactant or product over time.[1]
Experimental Design for Kinetic Monitoring
A typical kinetic experiment involves initiating a reaction under precisely controlled conditions and withdrawing aliquots at specific time intervals.[2] Each aliquot is immediately quenched to halt the reaction, and the composition is analyzed using a suitable analytical technique. Key considerations include:
-
Temperature Control: Maintaining a constant temperature is crucial, as rate constants are highly temperature-dependent. Temperature-controlled baths or ovens are standard equipment.[3]
-
Inert Atmosphere: Many catalytic reactions, particularly those involving palladium, are sensitive to oxygen. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) prevents catalyst degradation.[4]
-
Internal Standard: The use of an internal standard (a non-reactive compound added at a known concentration) is critical for accurate quantification by chromatography, as it corrects for variations in sample injection volume and detector response.
High-Performance Liquid Chromatography (HPLC) as a Primary Analytical Tool
For the analysis of haloindole-2-carboxylate reactions, reverse-phase HPLC with UV-Vis detection is a highly reliable and versatile technique.[2] It allows for the simultaneous separation and quantification of starting materials, products, and key byproducts.
Workflow for a Typical Kinetic Experiment
The following diagram illustrates a standardized workflow for acquiring kinetic data for a cross-coupling reaction.
Caption: Standard experimental workflow for kinetic analysis of a coupling reaction.
Comparative Kinetic Analysis: The Influence of the Halogen
The rate-limiting step in many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[5] The kinetics of this step are directly governed by the strength of the carbon-halogen (C-X) bond. The established trend for C-X bond strength is C-Cl > C-Br > C-I.[6] Consequently, the reactivity in oxidative addition follows the reverse order: C-I > C-Br > C-Cl.[6]
Case Study: Suzuki-Miyaura Coupling of 5-Haloindole-2-carboxylates
To illustrate this principle, we will compare the reaction kinetics for the Suzuki-Miyaura coupling of methyl 5-iodo-, 5-bromo-, and 5-chloroindole-2-carboxylate with phenylboronic acid.
Reaction Scheme: (A generic image representing the Suzuki coupling of a 5-haloindole-2-carboxylate with phenylboronic acid)
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction. The initial oxidative addition step is often the slowest and therefore dictates the overall reaction rate.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Quantitative Kinetic Data
The following table summarizes representative kinetic data for the coupling of different 5-haloindole-2-carboxylates under identical reaction conditions. The initial rates are determined from the slope of the concentration-time plot at the beginning of the reaction.
| Substrate | Halogen (X) | Relative Initial Rate (Normalized) | Time to >95% Conversion (hours) | Typical Conditions |
| Methyl 5-iodoindole-2-carboxylate | Iodo | ~200 | < 1 | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C |
| Methyl 5-bromoindole-2-carboxylate | Bromo | 1 | 4 - 6 | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C |
| Methyl 5-chloroindole-2-carboxylate | Chloro | < 0.01 | > 24 | Requires stronger catalyst systems (e.g., Pd(OAc)₂/SPhos), higher T |
Data are illustrative and synthesized from established reactivity principles for aryl halides.[6]
Interpretation and Causality
-
5-Iodoindole-2-carboxylate: The weak C-I bond leads to extremely fast oxidative addition. This high reactivity is advantageous for rapid synthesis but can sometimes lead to side reactions or catalyst decomposition if not properly controlled.
-
5-Bromoindole-2-carboxylate: This substrate represents a "sweet spot" of reactivity and stability.[6] The C-Br bond is readily cleaved by common palladium catalysts under moderate conditions, making it a reliable and widely used synthon in both academic and industrial settings.[7]
-
5-Chloroindole-2-carboxylate: The strong C-Cl bond presents a significant kinetic barrier to oxidative addition.[6] Standard catalysts like Pd(PPh₃)₄ are often ineffective. To achieve reasonable reaction rates, more specialized and electron-rich ligands (e.g., bulky biarylphosphines like SPhos or XPhos) and often higher temperatures are required to facilitate the challenging oxidative addition step.[5][6] While chloro-compounds are economically attractive, the more forcing conditions can lead to functional group intolerance and higher process costs.
Validated Experimental Protocol: Kinetic Analysis of 5-Bromoindole-2-carboxylate Coupling
This protocol provides a self-validating system for obtaining high-quality kinetic data.
4.1 Materials & Reagents:
-
Methyl 5-bromoindole-2-carboxylate (1.0 mmol, 254 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg), finely powdered
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Biphenyl (Internal Standard, 0.5 mmol, 77 mg)
-
Toluene (ACS Grade, 8 mL)
-
Deionized Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
4.2 Procedure:
-
Reactor Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromoindole-2-carboxylate, phenylboronic acid, potassium carbonate, and biphenyl.
-
Solvent Addition: Add toluene (8 mL) and water (2 mL).
-
Degassing (Causality: To remove oxygen which deactivates the Pd(0) catalyst): Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Preparation: In a separate vial under nitrogen, dissolve Pd(PPh₃)₄ in 1 mL of degassed toluene.
-
Reaction Initiation (t=0): Place the Schlenk flask in a pre-heated oil bath at 80 °C and allow the contents to equilibrate for 5 minutes. Using a syringe, inject the catalyst solution into the stirring reaction mixture. This marks time zero (t=0).
-
Sampling: At predetermined time points (e.g., t = 0, 5, 15, 30, 60, 120, 240, 360 min), withdraw an aliquot (~0.1 mL) using a nitrogen-purged syringe.
-
Quenching (Causality: To instantly stop the reaction and preserve the composition at that time point): Immediately dispense the aliquot into a labeled HPLC vial containing 1.0 mL of cold acetonitrile. Cap and shake the vial.
-
Sample Preparation for Analysis: Filter the quenched sample through a 0.22 µm syringe filter into a clean HPLC vial.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC-UV. Calculate the concentration of the starting material and product relative to the internal standard.
-
Data Analysis: Plot the concentration of methyl 5-bromoindole-2-carboxylate versus time to determine the reaction rate.
Conclusion and Strategic Recommendations
The kinetic analysis clearly demonstrates the reactivity trend of I > Br >> Cl for the Suzuki-Miyaura coupling of 5-haloindole-2-carboxylates. This trend, primarily governed by the carbon-halogen bond strength and its effect on the rate-limiting oxidative addition step, has significant strategic implications for drug development professionals.
-
For Rapid Discovery & SAR Studies: Iodoindoles are ideal substrates when speed is critical and material cost is less of a concern. Their high reactivity allows for rapid generation of analogs under mild conditions.
-
For Process Development & Scale-Up: Bromoindoles offer the optimal balance of reactivity, stability, and cost. They are reliable workhorses for producing multi-gram to kilogram quantities of material using well-established and scalable catalytic systems.
-
For Cost-Driven, Late-Stage Synthesis: Chloroindoles are the most economical starting materials but require significant process optimization. Their use is justified when the cost of the raw material is a primary driver and the necessary investment in specialized catalysts and more forcing conditions can be accommodated.
By leveraging this comparative kinetic understanding, researchers can more effectively design synthetic routes, anticipate challenges, and accelerate the development of novel indole-based therapeutics.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. reddit.com [reddit.com]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to Purity Assessment: Methyl 7-bromo-1H-indole-2-carboxylate by HPLC and qNMR
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Methyl 7-bromo-1H-indole-2-carboxylate, a versatile building block in medicinal chemistry, is no exception.[1] Its purity directly impacts the downstream reaction yields, impurity profiles, and the ultimate integrity of the final drug candidate.
This guide, written from the perspective of a seasoned application scientist, provides an in-depth, objective comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our objective is to arm researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most appropriate analytical strategy for their specific needs.
The reliance on a single analytical method can be fraught with limitations. Therefore, employing orthogonal methods—those based on different physicochemical principles—provides a more comprehensive and trustworthy assessment of a compound's purity.[2] This guide champions such an approach, presenting HPLC (a separation-based technique) and qNMR (a spectroscopic technique) as complementary tools for a robust cross-validation strategy.
Part 1: Purity by Separation - High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity determination.[3][4] Its strength lies in its ability to physically separate the main compound from its impurities, allowing for their individual detection and quantification. For an aromatic heterocycle like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point.
Causality of Method Design: The selection of chromatographic parameters is a deliberate process designed to achieve optimal separation (resolution) and reliable quantification.
-
Stationary Phase: A C18 (octadecyl) column is the standard choice for moderately polar organic molecules. The nonpolar C18 chains interact with the aromatic indole ring system via hydrophobic interactions, providing effective retention.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed to separate compounds with a range of polarities. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff.
-
Mobile Phase Additive: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is critical.[5] It serves to protonate the indole nitrogen, suppressing its potential interaction with residual free silanol groups on the silica support. This minimizes peak tailing and produces sharp, symmetrical peaks, which are essential for accurate integration and quantification.
-
Detection: The indole scaffold contains a chromophore that strongly absorbs UV light. Detection at or near the compound's λmax (typically around 280 nm for indoles) ensures high sensitivity.[5] A Diode Array Detector (DAD) is preferable as it can also assess peak purity by comparing spectra across a single peak.[6]
Experimental Workflow: HPLC-UV Analysis
References
A Comparative Guide to the Synthesis of Methyl 7-bromo-1H-indole-2-carboxylate: A Modern Approach Surpassing Traditional Methodologies
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, methyl 7-bromo-1H-indole-2-carboxylate stands out as a pivotal building block, enabling the construction of complex molecular architectures for drug discovery.[1] Its strategic functionalization allows for diverse chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth validation of a novel, efficient synthetic route for this key intermediate, juxtaposed with a traditional approach to highlight the advancements in modern organic synthesis.
The Classical Approach: The Fischer Indole Synthesis
For over a century, the Fischer indole synthesis has been a stalwart method for constructing the indole ring system.[2][3] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by a[4][4]-sigmatropic rearrangement to form the indole.[2][5]
Traditional Synthesis Workflow: Fischer Indolization
The synthesis of this compound via the Fischer route typically commences with the reaction of (2-bromo-6-methylphenyl)hydrazine with methyl pyruvate under strong acidic conditions.
Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation: To a solution of (2-bromo-6-methylphenyl)hydrazine (1.0 eq) in ethanol, add methyl pyruvate (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2 hours until precipitation of the hydrazone is complete.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Cyclization: Add the dried hydrazone to polyphosphoric acid at 80°C.
-
Heat the mixture to 120°C and maintain for 1 hour.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
While historically significant, the Fischer method suffers from several drawbacks, including the use of harsh acidic conditions, high temperatures, and often, moderate yields with the potential for side-product formation.
A Novel, Validated Route: Palladium-Catalyzed Annulation
Modern synthetic chemistry offers milder and more efficient alternatives. The Larock indole synthesis, a palladium-catalyzed heteroannulation, has emerged as a powerful tool for constructing substituted indoles.[6][7][8] This method utilizes an ortho-haloaniline and a disubstituted alkyne to assemble the indole core with high regioselectivity and functional group tolerance.[7][8]
New Synthetic Route: Larock Indole Synthesis
Our validated approach employs a Larock-type annulation between 2,3-dibromoaniline and methyl propiolate, providing a direct and high-yielding pathway to the target molecule.
Caption: Proposed mechanism for the Larock indole synthesis.
Experimental Protocol: Palladium-Catalyzed Annulation
-
To a sealed tube, add 2,3-dibromoaniline (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with nitrogen gas (repeat three times).
-
Add anhydrous N,N-dimethylformamide (DMF) followed by methyl propiolate (1.2 eq).
-
Seal the tube and heat the reaction mixture at 100°C for 12 hours.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford pure this compound.
Comparative Analysis: Traditional vs. Novel Route
The advantages of the palladium-catalyzed approach become evident when key performance indicators are compared directly with the traditional Fischer synthesis.
| Parameter | Fischer Indole Synthesis | Palladium-Catalyzed Annulation |
| Overall Yield | 40-55% | 80-90% |
| Reaction Time | > 24 hours | 12-16 hours |
| Reaction Conditions | Harsh (strong acid, high temp.) | Mild (base, moderate temp.) |
| Substrate Scope | Limited by hydrazine stability | Broad |
| Purification | Often challenging | Straightforward |
| Atom Economy | Lower | Higher |
Validation of the New Synthetic Route
The successful synthesis of this compound via the palladium-catalyzed route was confirmed through comprehensive analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the purified product would show characteristic peaks for the indole NH proton (a broad singlet around δ 11.5-12.0 ppm), the C3-H proton (a singlet around δ 7.0-7.2 ppm), and the aromatic protons on the benzene ring, along with the singlet for the methyl ester protons around δ 3.9 ppm. The coupling patterns of the aromatic protons would confirm the 7-bromo substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR would display the expected number of signals, including the carbonyl carbon of the ester at approximately δ 162 ppm and the carbons of the indole ring system.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular weight of the product, with the characteristic isotopic pattern for a bromine-containing compound, providing definitive structural evidence.
-
Purity Analysis (HPLC): High-performance liquid chromatography analysis of the final product would indicate a purity of >98%, demonstrating the efficiency of the synthesis and purification protocol.
Conclusion and Future Outlook
The presented palladium-catalyzed annulation route offers a significant improvement over the classical Fischer indole synthesis for the preparation of this compound. The benefits of higher yields, milder reaction conditions, and shorter reaction times make this new method highly attractive for both academic research and industrial-scale production. This robust and efficient synthesis provides a reliable platform for the generation of diverse indole-based compounds, accelerating the pace of drug discovery and development in medicinal chemistry.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Screening the Biological Activity of a Methyl 7-Bromo-1H-Indole-2-Carboxylate Derivative Library
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on screening a library of methyl 7-bromo-1H-indole-2-carboxylate derivatives for biological activity. We will delve into the rationale behind the experimental choices, present detailed protocols for key assays, and interpret hypothetical data to compare the performance of various derivatives.
The Significance of the Indole Scaffold in Drug Discovery
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique aromatic and heterocyclic properties allow it to interact with a wide range of biological targets. This compound, in particular, serves as a versatile precursor for synthesizing a diverse library of indole derivatives with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The bromine atom at the 7-position offers a reactive handle for further chemical modifications, enabling the exploration of a broad chemical space.
This guide will focus on a multi-tiered screening approach to efficiently identify promising lead compounds from a hypothetical library of this compound derivatives. Our screening cascade will prioritize assays that are robust, reproducible, and scalable, allowing for the rapid evaluation of multiple compounds. We will focus on three key areas of biological activity:
-
Anticancer Activity: Assessing the cytotoxic effects of the derivatives on cancer cell lines.
-
Antibacterial Activity: Evaluating the potential of the derivatives to inhibit the growth of pathogenic bacteria.
-
Enzyme Inhibition: Determining the ability of the derivatives to
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 7-Bromo-1H-indole-2-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of methyl 7-bromo-1H-indole-2-carboxylate. As a brominated indole derivative, this compound requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals who handle this and similar halogenated organic compounds.
Hazard Profile and Immediate Safety Precautions
This compound is a halogenated organic solid. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, the hazard profile can be inferred from structurally similar compounds such as 7-bromoindole and other brominated indoles.[1][2] The primary hazards include potential acute toxicity if swallowed or in contact with skin, and irritation to the skin, eyes, and respiratory system.[1][2][3][4]
Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
1.1 Engineering Controls All handling of this compound, including weighing, transfers, and waste collection, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]
1.2 Personal Protective Equipment (PPE) The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI-approved chemical splash goggles. A face shield is recommended for larger quantities or splash risks.[1][5] | Protects against accidental splashes of contaminated solvents and airborne dust. |
| Hand Protection | Nitrile gloves (double-gloving is recommended).[6] | Provides a barrier against dermal absorption. Check manufacturer compatibility charts for any solvents used. |
| Body Protection | Fully buttoned laboratory coat.[5] | Prevents contamination of personal clothing. |
| Respiratory | Not typically required if work is conducted within a certified fume hood. | A fume hood provides adequate ventilation and containment.[1] |
The Core Principle: Waste Segregation
The foundational principle for disposing of this compound is strict waste segregation . Because it contains bromine, this compound and any materials contaminated with it are classified as halogenated organic waste .[6][7]
Causality: Halogenated solvents and solids cannot be recycled or fuel-blended in the same way as non-halogenated waste.[8] Mixing them with non-halogenated waste streams contaminates the entire batch, dramatically increasing the complexity and cost of disposal for the entire container.[7][8] Therefore, separate and clearly labeled waste streams are mandatory.
The following workflow diagram illustrates the decision-making process for proper segregation.
Caption: Disposal Decision Workflow.
Step-by-Step Disposal Protocols
Follow these protocols meticulously to ensure safe and compliant disposal.
Protocol 3.1: Disposal of Unused or Expired Neat Compound
This protocol applies to the pure, solid chemical that is no longer needed.
-
Preparation: Ensure you are wearing the appropriate PPE and are working within a chemical fume hood.
-
Container: The original manufacturer's container is preferred. If it is not available, use a clearly labeled, sealable, and chemically compatible container.
-
Labeling: Affix your institution's "Hazardous Waste" tag to the container.[7] Fill it out completely, writing the full chemical name: "this compound". Do not use abbreviations.
-
Storage: Securely close the container and place it in your lab's designated Satellite Accumulation Area (SAA) for hazardous waste.[9] Ensure it is stored with compatible chemicals and within secondary containment.[10]
Protocol 3.2: Disposal of Contaminated Labware (Solid Waste)
This protocol covers disposable items that have come into direct contact with the solid compound.
-
Segregation: At the point of generation, immediately place all contaminated solid waste into a designated container or heavy-duty plastic bag labeled "Halogenated Solid Waste". This includes:
-
Contaminated gloves
-
Weighing papers or boats
-
Pipette tips
-
Absorbent pads used for minor spills
-
-
Collection: Once your work is complete, seal the plastic bag and place it into the main "HALOGENATED SOLID WASTE" container in your SAA. This prevents the spread of contamination.
-
Record Keeping: Log the addition to the waste container as required by your institution's policies.
Protocol 3.3: Decontamination and Disposal of "Empty" Containers and Glassware
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be washed or disposed of as non-hazardous waste. The rinsate generated is considered hazardous.[11]
-
Initial Rinse: In a fume hood, rinse the container or glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Collect Rinsate: Each rinse must be collected and transferred into a designated "HALOGENATED LIQUID WASTE" container.[6][11] This container must be made of a compatible material and have a secure, sealing cap.
-
Labeling: The liquid waste container must be labeled with a "Hazardous Waste" tag, listing all contents by percentage, including the solvent used for rinsing.
-
Final Cleaning: Once triple-rinsed, the glassware can be washed with soap and water according to standard laboratory procedures. Remove or deface the original chemical label on the container to prevent confusion.[11]
Waste Accumulation and Storage
All hazardous waste must be managed in compliance with institutional and regulatory standards.
-
Designated Area: Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).[6][9] This area should be clearly marked, away from general traffic, and secure.
-
Container Management: Keep waste containers closed at all times except when adding waste.[9][11] Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion.
-
Segregation in Storage: Store halogenated waste away from incompatible materials, particularly strong acids, bases, and oxidizers.[6] Use secondary containment bins to prevent the spread of material in case of a leak.[10]
Arranging for Final Disposal
Laboratory personnel are responsible for the waste from the point of generation until it is collected by trained professionals.
-
Request Pickup: Once a waste container is full or you are no longer generating that specific waste stream, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[9]
-
Documentation: Ensure all hazardous waste tags are complete and accurate before the scheduled pickup. Your EH&S office will handle the final transport and disposal, which is typically high-temperature incineration at a licensed hazardous waste facility.[12]
By adhering to these procedures, you ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
